Dextromethorphan EP Impurity D HBr
Description
Historical Context of Research on Dextromethorphan (B48470) Hydrobromide
The initial research focus on dextromethorphan was primarily on its efficacy as a cough suppressant. Following its approval by the U.S. Food and Drug Administration (FDA) in 1958, it became a widely used over-the-counter antitussive. wikipedia.orgnih.gov Early studies in the 1950s compared its antitussive effects to codeine, demonstrating its potential as a non-addictive alternative. wikipedia.orgnih.gov Research throughout the mid-20th century centered on establishing its role in cough suppression, with various studies assessing its effectiveness in patients with chronic cough due to conditions like bronchitis and tuberculosis. nih.gov These early investigations laid the groundwork for its widespread clinical use as a cough suppressant. medlineplus.gov
Evolution of Research Perspectives Beyond Antitussive Properties
The understanding of dextromethorphan's pharmacological profile began to broaden significantly in the late 20th century, leading to an evolution in research perspectives beyond its antitussive effects. A pivotal discovery was its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. researchgate.netnih.govneurology.org This finding sparked interest in its potential neuroprotective properties, as NMDA receptor activation is implicated in excitotoxicity, a process involved in various neurological disorders. neurology.orgresearchgate.net
Subsequent research further elucidated its complex mechanism of action, identifying its role as a sigma-1 receptor agonist. touro.edunih.gov Sigma-1 receptors are intracellular signaling modulators, and their activation has been linked to neuroprotective and antidepressant effects. nih.govnih.gov This discovery opened new avenues of investigation into dextromethorphan's therapeutic potential for a range of central nervous system (CNS) conditions. researchgate.netnih.gov
The exploration of dextromethorphan's neuroprotective effects has been extensive, with preclinical studies demonstrating its benefits in models of:
Current Research Landscape and Emerging Therapeutic Paradigms
The current research on dextromethorphan hydrobromide is vibrant and focused on harnessing its multifaceted pharmacological properties for novel therapeutic applications. A significant area of investigation is its potential as a treatment for major depressive disorder (MDD). nih.govcpn.or.kr The combination of dextromethorphan with bupropion (B1668061), an inhibitor of dextromethorphan's metabolism, has shown promising results in clinical trials, leading to its FDA approval for MDD. cpn.or.krpsychiatrist.commdpi.com This combination is believed to work synergistically, with bupropion increasing the bioavailability of dextromethorphan, thereby enhancing its NMDA receptor antagonism and sigma-1 receptor agonism. nih.govcpn.or.krpsychiatryonline.org
Another key area of research is its application in neurodevelopmental and neurodegenerative disorders.
Rett Syndrome: Clinical trials have explored the use of dextromethorphan in Rett syndrome, a rare neurodevelopmental disorder. nih.govclinicaltrials.govresearchgate.netjohnshopkins.edukennedykrieger.org Research suggests it may improve some core features of the syndrome, such as seizures and certain behavioral aspects. nih.govresearchgate.netjohnshopkins.edu
Alzheimer's Disease: The combination of dextromethorphan and quinidine (B1679956) has been investigated for the treatment of agitation associated with Alzheimer's disease. psychiatryonline.orgwjgnet.compsychiatrist.com Studies have shown a reduction in agitation and aggression in patients. psychiatryonline.orgwjgnet.com Furthermore, some population-based studies suggest a potential protective effect of dextromethorphan use against the development of dementia. nih.gov
Parkinson's Disease: Research has examined the potential of dextromethorphan to alleviate levodopa-induced dyskinesias, a common side effect of Parkinson's treatment. researchgate.netclinicaltrials.govnih.govelsevierpure.com Studies suggest that by modulating glutamatergic transmission, dextromethorphan can improve these motor complications. nih.govelsevierpure.com Animal models have also shown that dextromethorphan can protect dopaminergic neurons. jst.go.jpnih.gov
Emerging research is also exploring the potential of dextromethorphan in other areas, such as pulmonary fibrosis, where it has been shown to inhibit collagen formation in preclinical models. dzl.denews-medical.net
The ongoing research into dextromethorphan hydrobromide highlights a significant shift from its initial use as a simple cough suppressant to its recognition as a complex neuromodulatory agent with broad therapeutic potential. The development of combination therapies, such as with quinidine or bupropion, represents a key paradigm in maximizing its clinical utility by overcoming its rapid metabolism. nih.govnih.gov
Detailed Research Findings
This section presents a summary of key research findings for Dextromethorphan Hydrobromide in various therapeutic areas.
Interactive Data Table: Dextromethorphan in Major Depressive Disorder
| Study Focus | Key Findings | Mechanism of Action Implicated | Reference |
|---|---|---|---|
| Dextromethorphan/Bupropion Combination (AXS-05) | Significant and rapid reduction in depressive symptoms compared to placebo and bupropion alone. nih.govcpn.or.krpsychiatrist.com | NMDA receptor antagonism, Sigma-1 receptor agonism, Serotonin (B10506) and Norepinephrine (B1679862) reuptake inhibition. cambridge.orgcpn.or.krpsychiatryonline.org | cambridge.orgnih.govcpn.or.krpsychiatrist.compsychiatryonline.org |
| Antidepressant-like effects in preclinical models | Dextromethorphan displays antidepressant-like effects that are potentiated by quinidine and attenuated by sigma-1 receptor antagonists. nih.govresearchgate.net | Sigma-1 receptor agonism. nih.govresearchgate.net | nih.govresearchgate.net |
| Add-on therapy to SSRIs | A planned randomized controlled trial aims to evaluate the efficacy and safety of adding dextromethorphan to SSRIs. clinicaltrials.gov | NMDA receptor antagonism, Serotonin transporter inhibition. clinicaltrials.gov | clinicaltrials.gov |
Interactive Data Table: Dextromethorphan in Neurodegenerative and Neurodevelopmental Disorders
| Disorder | Study Focus | Key Findings | Mechanism of Action Implicated | Reference |
|---|---|---|---|---|
| Rett Syndrome | Safety and efficacy in improving core features. | Statistically significant dose-dependent improvements in clinical seizures, receptive language, and behavioral hyperactivity. nih.govresearchgate.netjohnshopkins.edu | NMDA receptor antagonism. nih.govresearchgate.netjohnshopkins.edukennedykrieger.org | nih.govresearchgate.netjohnshopkins.edukennedykrieger.org |
| Alzheimer's Disease | Treatment of agitation (with quinidine). | Significant reduction in agitation and aggression compared to placebo. psychiatryonline.orgwjgnet.compsychiatrist.com | Not fully elucidated, but likely involves NMDA receptor and sigma-1 receptor modulation. researchgate.netnih.gov | psychiatryonline.orgwjgnet.compsychiatrist.com |
| Alzheimer's Disease | Risk of dementia. | Population-based study suggested dextromethorphan use was associated with a reduced risk of developing dementia. nih.gov | Neuroprotective effects via NMDA receptor antagonism and anti-inflammatory actions. researchgate.netspandidos-publications.com | nih.gov |
| Parkinson's Disease | Levodopa-induced dyskinesias. | Improved dyskinesia scores without compromising the antiparkinsonian effects of levodopa. researchgate.netnih.govelsevierpure.com | NMDA receptor antagonism. nih.govelsevierpure.com | researchgate.netnih.govelsevierpure.com |
| Parkinson's Disease | Neuroprotection in animal models. | Attenuated the loss of dopamine (B1211576) and serotonin transporters and reduced rotational behaviors in a rat model. nih.gov | Inhibition of neuroinflammatory responses and NADPH oxidase. jst.go.jpnih.gov | jst.go.jpnih.gov |
Structure
2D Structure
Properties
CAS No. |
125-69-9 |
|---|---|
Molecular Formula |
C18H26BrNO |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(1S,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide |
InChI |
InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17-,18-;/m0./s1 |
InChI Key |
MISZALMBODQYFT-OOAIBONUSA-N |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Br |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br |
Other CAS No. |
125-69-9 |
Pictograms |
Irritant; Environmental Hazard |
Related CAS |
125-71-3 (Parent) |
solubility |
>55.5 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
d-Methorphan Delsym Dextromethorphan Dextromethorphan Hydrobromide Dextromethorphan Hydrobromide, (+-)-Isomer Dextromethorphan Hydrobromide, Monohydrate Dextromethorphan Hydrochloride Dextromethorphan, (+-)-Isomer Hydrobromide, Dextromethorphan Hydrochloride, Dextromethorphan l-Methorphan Levomethorphan Racemethorphan |
Origin of Product |
United States |
Pharmacological Mechanisms of Action of Dextromethorphan Hydrobromide
Receptor Agonism and Antagonism
The therapeutic and psychoactive effects of dextromethorphan (B48470) are primarily attributed to its ability to modulate the activity of key neurotransmitter receptors. Its multifaceted interactions include antagonistic effects on N-Methyl-D-Aspartate (NMDA) receptors and agonistic activity at sigma-1 (σ-1) receptors. touro.edupsychiatryonline.orgijpsjournal.com
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
Dextromethorphan acts as a non-competitive antagonist at the NMDA receptor, a critical component in excitatory synaptic transmission. nih.govnih.gov This antagonism is a key contributor to its pharmacological effects. touro.eduresearchgate.net
The antagonistic action of dextromethorphan at the NMDA receptor is classified as uncompetitive and of low affinity. nih.gov This means it binds within the receptor's ion channel, but only when the channel is opened by the binding of glutamate (B1630785). This action blocks the influx of ions, thereby reducing neuronal excitability. The low-affinity nature of this binding is thought to contribute to a more favorable side-effect profile compared to high-affinity NMDA receptor antagonists. nih.gov Dextromethorphan specifically targets the phencyclidine (PCP) site within the NMDA receptor channel. nih.gov
Upon administration, dextromethorphan undergoes rapid metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, dextrorphan (B195859). touro.eduwikipedia.org Dextrorphan is a significantly more potent NMDA receptor antagonist than its parent compound, exhibiting an affinity for the NMDA receptor that is approximately ten times greater. nih.gov This metabolic conversion is crucial, as the potent NMDA receptor antagonism by dextrorphan is largely responsible for the dissociative and psychoactive effects observed at higher doses. ijpsjournal.comwikipedia.orgreddit.com
Sigma-1 (σ-1) Receptor Agonism
In addition to its well-established role as an NMDA receptor antagonist, dextromethorphan also functions as a sigma-1 (σ-1) receptor agonist. touro.edupsychiatryonline.orgijpsjournal.com The sigma-1 receptor is a unique intracellular protein that modulates a variety of cellular functions and signaling pathways. nih.govnih.govtouro.edu
The agonistic activity of dextromethorphan at sigma-1 receptors is linked to several of its therapeutic and neuroactive effects. Research suggests that this interaction contributes to its antitussive and potential antidepressant-like actions. nih.govnih.govtouro.edutouro.edu Sigma-1 receptor activation has also been implicated in neuroprotective effects, suggesting a broader therapeutic potential for dextromethorphan. touro.edu Studies have shown that the antidepressant-like effects of dextromethorphan can be attenuated by sigma-1 receptor antagonists, highlighting the importance of this mechanism. nih.govnih.govtouro.edutouro.edu
Data Tables
Table 1: Receptor Binding Profile of Dextromethorphan and its Metabolite
| Compound | Receptor | Action | Binding Characteristics |
| Dextromethorphan | N-Methyl-D-Aspartate (NMDA) | Uncompetitive Antagonist | Low-affinity, binds to PCP site |
| Dextrorphan | N-Methyl-D-Aspartate (NMDA) | Uncompetitive Antagonist | High-affinity (approx. 10x > Dextromethorphan) |
| Dextromethorphan | Sigma-1 (σ-1) | Agonist | Modulates multiple neurotransmitter systems |
Table 2: Key Pharmacological Mechanisms of Dextromethorphan Hydrobromide
| Mechanism | Description | Key Molecule(s) Involved |
| NMDA Receptor Antagonism | Blocks the ion channel of the NMDA receptor, reducing excitatory neurotransmission. | Dextromethorphan, Dextrorphan |
| Sigma-1 Receptor Agonism | Activates sigma-1 receptors, influencing various cellular signaling pathways. | Dextromethorphan |
Serotonin (B10506) Transporter (SERT) and Norepinephrine (B1679862) Transporter (NET) Inhibition
Dextromethorphan demonstrates inhibitory activity at both the serotonin transporter (SERT) and the norepinephrine transporter (NET). cambridge.orgclinicaltrials.govnih.gov This dual inhibition contributes to its complex pharmacological effects by increasing the synaptic availability of serotonin and norepinephrine. touro.educlinicaltrials.gov
In addition to its effects on serotonin, dextromethorphan also possesses norepinephrine reuptake inhibition properties. nih.govresearchgate.netnih.gov It binds to the norepinephrine transporter (NET), preventing the reuptake of norepinephrine and thereby increasing its concentration in the synapse. touro.edu This mechanism is another facet of its multimodal activity. cambridge.org The inhibition of both SERT and NET suggests a broader impact on the monoaminergic system than its primary classification as an antitussive would imply. nih.gov
| Transporter | Action | Reported Effect |
|---|---|---|
| Serotonin Transporter (SERT) | Inhibition | Increases synaptic serotonin levels arikesi.or.idvcu.edu |
| Norepinephrine Transporter (NET) | Inhibition | Increases synaptic norepinephrine levels touro.edunih.gov |
Nicotinic Acetylcholine (B1216132) Receptor Modulation
Dextromethorphan also interacts with nicotinic acetylcholine receptors (nAChRs), acting as an antagonist at several subtypes. touro.edunih.gov This interaction is another important aspect of its diverse receptor binding profile.
Bupropion (B1668061), a compound sometimes co-formulated with dextromethorphan, is known to be a negative allosteric modulator of several nicotinic acetylcholine receptors. wikipedia.org Negative allosteric modulators (NAMs) inhibit the activity evoked by an agonist by inducing conformational changes in the receptor that reduce the probability of the channel opening. mdpi.com While dextromethorphan's primary action at nAChRs is described as antagonism, its metabolite dextrorphan also blocks these receptors. nih.gov
Research has specifically identified dextromethorphan as an antagonist of the α3β4 neuronal nicotinic receptor subtype. researchgate.netdrugbank.commdpi.com Studies using human embryonic kidney cells stably expressing these receptors found that both dextromethorphan and its primary metabolite, dextrorphan, block the function of α3β4 nAChRs. drugbank.com The blockade is noncompetitive but reversible, which suggests that the drugs block the receptor channel itself rather than competing with agonists for the binding site. drugbank.com Further research has shown that dextromethorphan and dextrorphan can block nicotine (B1678760) activation of expressed α3β4, α4β2, and α7 nAChR subtypes. nih.govnih.gov Dextromethorphan is considered a useful antagonist for studying nicotinic receptor function. drugbank.com
Other Receptor Interactions
Dextromethorphan's pharmacology is further characterized by its interactions with several other receptor systems, most notably the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor.
NMDA Receptor Antagonism : Dextromethorphan is widely recognized as a noncompetitive antagonist of the NMDA receptor. arikesi.or.idnih.gov This action is shared with its principal metabolite, dextrorphan, which is even more potent in this regard. als.net The antagonism at the NMDA receptor is a key component of its neuroprotective and psychoactive effects. wikipedia.orgnih.gov
Sigma-1 Receptor Agonism : Dextromethorphan is an agonist at sigma-1 receptors. arikesi.or.idnih.govdrugbank.complos.org This interaction is thought to contribute to its antidepressant-like effects. plos.orgnih.gov Studies have shown that dextromethorphan binds to sigma-1 receptors with nanomolar affinity. plos.org Saturation binding assays revealed that dextromethorphan reduces both the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of other sigma-1 receptor ligands, suggesting a complex interaction. plos.orgnih.gov
Other Interactions : Dextromethorphan also has a weak affinity for mu-opioid receptors, which is thought to be related to its classical antitussive effects. researchgate.net Additionally, it acts as an inhibitor of voltage-gated calcium channels. nih.gov
| Receptor/Channel | Action | Significance |
|---|---|---|
| NMDA Receptor | Noncompetitive Antagonist | Contributes to neuroprotective and dissociative effects wikipedia.orgnih.gov |
| Sigma-1 Receptor | Agonist | Associated with antidepressant-like effects plos.orgnih.gov |
| Mu-Opioid Receptor | Weak Agonist | Linked to antitussive properties researchgate.net |
| Voltage-gated Calcium Channels | Inhibitor | Part of its broad pharmacological profile nih.gov |
Neurotransmitter System Modulation
Beyond direct receptor binding, dextromethorphan significantly modulates major neurotransmitter systems, including the glutamatergic and serotonergic pathways.
A primary and extensively studied mechanism of action for dextromethorphan is its role as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor. oup.comdrugbank.comresearchgate.net It interacts with the MK-801/phencyclidine (PCP) site within the receptor's ion channel, thereby blocking the influx of calcium ions that would typically result from glutamate binding. wikipedia.orgyoutube.com This antagonism of NMDA receptors is considered central to many of its neurological effects. oup.com
Furthermore, research indicates that dextromethorphan inhibits the release of glutamate from presynaptic terminals. nih.govdocumentsdelivered.com Studies using rat cerebrocortical nerve terminals (synaptosomes) have shown that dextromethorphan reduces the calcium-dependent release of glutamate. documentsdelivered.com This effect is achieved through the suppression of presynaptic voltage-dependent calcium channels and protein kinase C (PKC) activity, rather than through activation of sigma-1 receptors. nih.govdocumentsdelivered.com By both reducing glutamate release and blocking its postsynaptic receptor, dextromethorphan effectively dampens excitatory glutamatergic neurotransmission. nih.gov
Dextromethorphan potentiates the serotonergic system through multiple actions. nih.govtandfonline.com It functions as a nonselective serotonin reuptake inhibitor by binding to the serotonin transporter (SERT). wikipedia.orgresearchgate.netnih.gov This inhibition leads to increased levels of serotonin in the synaptic cleft.
Additionally, preclinical studies suggest that dextromethorphan induces the release of serotonin from serotonergic neurons. nih.gov The released serotonin then activates postsynaptic 5-HT1A receptors, contributing to a behavioral syndrome in rats characterized by symptoms like forepaw treading and head-weaving. nih.gov This serotonin-releasing effect may be linked to its blockade of NMDA receptors, which counteracts the normal inhibitory influence of glutamate on serotonin release. nih.gov The potentiation of serotonin levels is a well-recognized property of dextromethorphan and can lead to serotonin syndrome when taken at supratherapeutic doses, particularly in combination with other serotonergic agents like selective serotonin reuptake inhibitors (SSRIs). nih.govtandfonline.com
Noradrenergic and Dopaminergic System Interactions
Noradrenergic System Interactions
Dextromethorphan has been shown to interact with the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft. By inhibiting NET, dextromethorphan can increase the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.
Research has identified that dextromethorphan acts as an inhibitor of the norepinephrine transporter. nih.govnih.govresearchgate.net This inhibition is a key aspect of its multimodal activity. cambridge.org Studies have reported a binding affinity (Ki) of dextromethorphan for the norepinephrine transporter to be 240 nM. nih.gov However, it is noteworthy that dextromethorphan's affinity for the serotonin transporter is higher than its affinity for the norepinephrine transporter. nih.gov
The inhibition of norepinephrine reuptake is a mechanism shared with some classes of antidepressant medications, and this action may play a role in the broader pharmacological effects of dextromethorphan. nih.govnih.gov
Dopaminergic System Interactions
The interaction of dextromethorphan with the dopaminergic system is more nuanced and appears to be primarily indirect, rather than involving direct, high-affinity binding to the dopamine (B1211576) transporter (DAT). virginiaketamineinfusioncenter.com Evidence suggests that dextromethorphan does not significantly bind to the D2 dopamine receptor. virginiaketamineinfusioncenter.com
Studies investigating the direct effect of dextromethorphan on dopamine levels have yielded interesting results. For instance, acute administration of dextromethorphan alone did not alter dopamine levels in the nucleus accumbens, a key brain region in the reward pathway. researchgate.netnih.gov However, dextromethorphan has been shown to modulate dopamine release when co-administered with other substances. For example, it can potentiate the effects of acute morphine on dopamine levels while attenuating the effects of chronic morphine. researchgate.netnih.gov This suggests a modulatory role in the dopaminergic mesolimbic pathway. researchgate.netnih.gov
Further research into dopamine-dependent behaviors indicates a dose-dependent effect on the nigrostriatal dopaminergic system. At lower doses (15 and 30 mg/kg in rats), dextromethorphan appears to activate nigrostriatal dopaminergic neurons through the blockade of NMDA receptors. nih.govresearchgate.net Conversely, at higher doses (45, 60, and 75 mg/kg in rats), it has been observed to exert an inhibitory influence on these neurons. nih.govresearchgate.net This inhibition is thought to be mediated by the release of serotonin, which in turn affects dopamine neurons. nih.govresearchgate.net Some research also suggests that dextromethorphan's antagonism of NMDA receptors can lead to compensatory increases in dopaminergic activity. arikesi.or.id
Research Findings on Dextromethorphan's Interaction with Noradrenergic and Dopaminergic Systems
| Target | Interaction | Finding |
| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | 240 nM nih.gov |
| Functional Effect | Inhibition of norepinephrine reuptake nih.govnih.govresearchgate.netcambridge.orgnih.gov | |
| Dopamine Transporter (DAT) | Binding Affinity | No significant high-affinity binding reported virginiaketamineinfusioncenter.com |
| Dopamine D2 Receptor | Binding Affinity | No significant binding reported virginiaketamineinfusioncenter.com |
| Nucleus Accumbens Dopamine | Effect of Dextromethorphan alone | No alteration of basal dopamine levels researchgate.netnih.gov |
| Effect with Morphine | Potentiates acute morphine-induced dopamine increase; attenuates chronic morphine effects researchgate.netnih.gov | |
| Nigrostriatal Dopaminergic Neurons | Effect at Lower Doses | Activation via NMDA receptor blockade nih.govresearchgate.net |
| Effect at Higher Doses | Inhibition mediated by serotonin release nih.govresearchgate.net |
Metabolism and Pharmacokinetics of Dextromethorphan Hydrobromide
Hepatic Metabolism Pathways
The biotransformation of dextromethorphan (B48470) is a multi-step process involving several key enzymatic reactions. The initial and most significant pathways are mediated by the cytochrome P450 (CYP) enzyme system, followed by conjugation reactions.
The CYP enzyme system is central to the phase I metabolism of dextromethorphan, with two principal pathways: O-demethylation and N-demethylation. These pathways are catalyzed by different CYP isoenzymes and result in the formation of distinct active and inactive metabolites.
The primary metabolic pathway for dextromethorphan is O-demethylation at the 3-position of the methoxy (B1213986) group, leading to the formation of its main active metabolite, dextrorphan (B195859). wikipedia.orgnih.gov This reaction is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. wikipedia.orgresearchgate.netresearchgate.net The activity of CYP2D6 is subject to genetic polymorphism, which results in different metabolic phenotypes within the population, broadly categorized as extensive metabolizers (EMs) and poor metabolizers (PMs). nih.gov This genetic variability is a major determinant of the plasma concentrations of both dextromethorphan and dextrorphan. nih.gov In individuals with normal CYP2D6 function (extensive metabolizers), dextromethorphan is rapidly and extensively converted to dextrorphan. wikipedia.org
Following the initial phase I metabolism by CYP enzymes, the primary metabolites of dextromethorphan, dextrorphan and 3-hydroxymorphinan, undergo phase II conjugation reactions. wikipedia.orgdrugbank.com Dextrorphan is rapidly conjugated with glucuronic acid via glucuronidation. nih.govresearchgate.net Both dextrorphan and 3-hydroxymorphinan can also undergo sulfation. wikipedia.orgdrugbank.com These conjugation processes result in more water-soluble compounds that are readily excreted from the body, primarily in the urine. nih.govnih.gov
| Metabolic Pathway | Primary Enzyme(s) Involved | Resulting Metabolite(s) |
|---|---|---|
| O-Demethylation | CYP2D6 | Dextrorphan |
| N-Demethylation | CYP3A4, CYP2C9 | 3-Methoxymorphinan |
| Glucuronidation | UGT enzymes | Dextrorphan-O-glucuronide, 3-hydroxymorphinan-O-glucuronide |
| Sulfation | SULT enzymes | Dextrorphan sulfate, 3-hydroxymorphinan sulfate |
Cytochrome P450 (CYP) Enzyme System Involvement
Pharmacokinetic Profiles and Factors Influencing Disposition
The pharmacokinetic profile of dextromethorphan is characterized by rapid absorption after oral administration and significant first-pass metabolism. wikipedia.org The bioavailability of dextromethorphan is relatively low, estimated to be around 11%, due to this extensive hepatic metabolism. wikipedia.org The disposition of dextromethorphan and its metabolites is highly dependent on the individual's CYP2D6 metabolic status. nih.gov
| Parameter | Value |
|---|---|
| Bioavailability | ~11% |
| Protein Binding | 60-70% |
| Volume of Distribution | 5-6.7 L/kg |
| Elimination Half-Life (Extensive Metabolizers) | 2–4 hours |
| Elimination Half-Life (Poor Metabolizers) | ~24 hours |
Given that the extensive first-pass metabolism via CYP2D6 limits the systemic availability of dextromethorphan, strategies to inhibit this enzyme have been explored to enhance its plasma concentrations. nih.gov Co-administration of a potent and selective CYP2D6 inhibitor can significantly increase the bioavailability of dextromethorphan. nih.govresearchgate.net
A well-documented example of this strategy is the co-administration of dextromethorphan with quinidine (B1679956). nih.gov Quinidine is a potent inhibitor of CYP2D6 and, when given with dextromethorphan, it markedly reduces the O-demethylation to dextrorphan. nih.gov This inhibition of first-pass metabolism leads to a substantial increase in the plasma concentrations of the parent drug, dextromethorphan. nih.gov For instance, studies have shown that the presence of quinidine can increase dextromethorphan plasma concentrations by more than 20-fold. nih.gov This approach effectively shifts the metabolic profile, making N-demethylation by CYP3A4 a more prominent clearance pathway. Another example of a CYP2D6 inhibitor that can increase dextromethorphan levels is bupropion (B1668061), which has been shown to increase the ratio of dextromethorphan to its metabolite dextrorphan by approximately 35-fold. wikipedia.org
Distribution Characteristics in Biological Systems
Following administration, Dextromethorphan is characterized by extensive distribution throughout the body, a property largely influenced by its physicochemical characteristics. The compound exhibits high liposolubility, which facilitates its passage across biological membranes, including the blood-brain barrier ricardinis.ptnih.gov. This results in a large apparent volume of distribution, reported to be between 5 and 6.7 L/kg ricardinis.ptdrugbank.comnih.gov. In comparison, its primary active metabolite, dextrorphan, is less liposoluble ricardinis.pt.
In the systemic circulation, Dextromethorphan is moderately bound to serum proteins, with a binding percentage of approximately 60-70% ricardinis.ptdrugbank.comnih.gov. Its ability to cross the blood-brain barrier is significant, leading to a brain-to-plasma concentration ratio of about 6.5 researchgate.net. The compound shows a high affinity for binding to several regions within the brain, including the medullary cough center nih.gov. The blood-to-plasma concentration ratio for Dextromethorphan is approximately 1.5 ricardinis.pt.
| Pharmacokinetic Parameter | Value |
|---|---|
| Volume of Distribution (Vd) | 5 - 6.7 L/kg |
| Plasma Protein Binding | 60 - 70% |
| Blood/Plasma Ratio | 1.5 |
| Brain/Plasma Concentration Ratio | ~6.5 |
Elimination Kinetics and Half-Life Variability
The elimination of Dextromethorphan is almost entirely dependent on hepatic metabolism, followed by the renal excretion of its metabolites inchem.orgyoutube.com. The biotransformation of Dextromethorphan is complex and serves as the primary source of significant inter-individual variability in its pharmacokinetic profile nih.gov. The process is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver nih.govwikipedia.org.
Two principal metabolic pathways are responsible for its clearance:
O-demethylation: This is the major pathway, catalyzed primarily by the CYP2D6 enzyme, which converts Dextromethorphan to its main active metabolite, dextrorphan (DXO) ricardinis.ptnih.govwikipedia.orgnih.gov.
N-demethylation: A lesser pathway, mainly mediated by the CYP3A4 enzyme, leads to the formation of 3-methoxymorphinan (MEM) wikipedia.orgnih.gov.
Both dextrorphan and 3-methoxymorphinan undergo further metabolism to 3-hydroxymorphinan (HYM) nih.govnih.govresearchgate.net. These metabolites are subsequently conjugated with glucuronic acid, forming water-soluble compounds that are eliminated through the urine drugbank.comnih.gov.
A critical factor influencing Dextromethorphan's elimination kinetics is the genetic polymorphism of the CYP2D6 enzyme researchgate.net. This genetic variability results in distinct population phenotypes with different capacities for metabolizing the compound.
Extensive Metabolizers (EMs): Individuals with normal CYP2D6 function metabolize and clear the drug rapidly. In this group, the elimination half-life of Dextromethorphan is relatively short, with reported values ranging from 2 to 4 hours inchem.org up to approximately 6.5 hours ies.gov.pl.
Poor Metabolizers (PMs): This group, which includes about 1 in 10 Caucasians, has a functional deficiency in the CYP2D6 enzyme wikipedia.org. Consequently, they metabolize Dextromethorphan much more slowly. This leads to a substantially prolonged elimination half-life, which can be as long as 24 to 29.5 hours researchgate.netwikipedia.orgresearchgate.net. In PMs, the parent drug, Dextromethorphan, is the major component found in plasma, whereas in EMs, the metabolite dextrorphan predominates researchgate.net.
This variability can be pharmacologically induced. The co-administration of a potent CYP2D6 inhibitor, such as quinidine, in an extensive metabolizer can mimic the poor metabolizer phenotype, significantly increasing the half-life of Dextromethorphan to approximately 13 to 16.4 hours researchgate.netwikipedia.orgresearchgate.net.
| Metabolizer Phenotype | Description | Approximate Elimination Half-Life (t½) |
|---|---|---|
| Extensive Metabolizer (EM) | Normal CYP2D6 enzyme activity | 2 - 6.5 hours |
| Poor Metabolizer (PM) | Deficient CYP2D6 enzyme activity | 24 - 29.5 hours |
| EM with CYP2D6 Inhibitor (e.g., Quinidine) | Pharmacologically induced inhibition of CYP2D6 | 13 - 16.4 hours |
Clinical and Preclinical Research Applications of Dextromethorphan Hydrobromide
Neuropsychiatric Disorders
Research has increasingly focused on the glutamatergic system's role in the pathophysiology of various neuropsychiatric conditions, paving the way for investigating agents like dextromethorphan (B48470). nih.govtandfonline.com
The application of dextromethorphan hydrobromide in Major Depressive Disorder (MDD) has led to significant advancements, particularly in developing rapid-acting therapies and addressing treatment-resistant forms of the illness. unimelb.edu.au
Dextromethorphan has demonstrated potential as a rapid-acting antidepressant, a critical development in a field where conventional treatments often have a significant therapeutic lag. nih.govbmj.com Its mechanism, which involves antagonizing NMDA receptors, is thought to be similar to other rapid-acting agents like ketamine. nih.govresearchgate.net This action modulates glutamate (B1630785) signaling, a pathway implicated in the pathophysiology of depression. consensus.app Clinical trials have shown that therapeutic effects can manifest as early as the first week of treatment, offering a significant advantage over traditional monoamine-based antidepressants that can take several weeks to become effective. nih.govhealthline.comresearchgate.net
A key therapeutic breakthrough involves the combination of dextromethorphan with bupropion (B1668061). unimelb.edu.autandfonline.com Dextromethorphan is rapidly metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme, which limits its systemic bioavailability and therapeutic benefit when administered alone. nih.gov Bupropion, an antidepressant in its own right, is also a potent inhibitor of the CYP2D6 enzyme. nih.gov By co-administering bupropion, the metabolic breakdown of dextromethorphan is slowed, leading to increased and sustained plasma concentrations, thereby enhancing its central nervous system activity. nih.gov This synergistic combination has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of MDD in adults. healthline.comtandfonline.comaafp.org Clinical trials have consistently demonstrated that the combination is superior to both placebo and bupropion monotherapy in reducing depressive symptoms. healthline.compsychiatrictimes.compsychiatryonline.org
| Trial | Comparison | Primary Outcome Measure | Key Finding |
|---|---|---|---|
| GEMINI (Phase 3) | Dextromethorphan-Bupropion vs. Placebo | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score | Statistically significant reduction in MADRS score from baseline compared to placebo at week 6. nih.govhealthline.com Remission was achieved by 39.5% of patients in the combination group versus 17.3% in the placebo group. nih.govhealthline.com |
| ASCEND (Phase 2) | Dextromethorphan-Bupropion vs. Bupropion Monotherapy | Change in MADRS total score | The combination therapy demonstrated a statistically significant greater reduction in MADRS scores compared to bupropion alone over the 6-week trial. aafp.orgpsychiatryonline.org |
The dextromethorphan-bupropion combination has also been investigated as a potential therapy for treatment-resistant depression (TRD), a condition where patients have not responded to adequate trials of two or more different antidepressants. tandfonline.commssm.edu Given its novel mechanism of action, it represents a promising alternative for this patient population. bmj.com Preliminary evidence suggests that dextromethorphan, when its metabolism is inhibited, can reduce depressive symptoms in TRD patients. consensus.appmssm.edu The combination can be considered an option for patients who have failed to achieve remission with other agents. tandfonline.com
Pseudobulbar Affect (PBA) is a neurological condition characterized by involuntary and often exaggerated or inappropriate outbursts of laughing or crying. nih.govnih.gov It occurs secondary to various neurological diseases, including amyotrophic lateral sclerosis (ALS), multiple sclerosis (MS), and stroke. nih.govmedscape.com
A combination of dextromethorphan hydrobromide and quinidine (B1679956) sulfate is an FDA-approved treatment for PBA. nih.govneurology.orgajmc.com Similar to bupropion, quinidine is a CYP2D6 inhibitor that increases the bioavailability of dextromethorphan. nih.govdrugs.commdedge.com The therapeutic effect in PBA is believed to be mediated by dextromethorphan's activity as a sigma-1 receptor agonist and an uncompetitive NMDA receptor antagonist. nih.govdrugs.com These actions are thought to modulate neurotransmission in brain pathways that control emotional expression. mdedge.com Multiple clinical trials have confirmed the efficacy of this combination in significantly reducing the frequency and severity of PBA episodes compared to placebo. nih.govmedscape.comnih.gov
| Study Population | Primary Efficacy Measure | Result |
|---|---|---|
| Patients with underlying ALS or MS | Center for Neurologic Study-Lability Scale (CNS-LS) score | Demonstrated a statistically significant reduction in CNS-LS scores compared to placebo. medscape.com |
| Patients with underlying ALS | PBA episode rate | Showed a significantly lower rate of laughing and crying episodes compared to treatment with either dextromethorphan or quinidine alone. nih.gov |
Pseudobulbar Affect (PBA)
Mechanism of Action in PBA (NMDA and Sigma-1 Receptor Hypothesis)
Dextromethorphan hydrobromide's therapeutic effects in managing Pseudobulbar Affect (PBA) are believed to stem from its activity at two key neural receptors: the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. While the precise mechanism remains under investigation, the prevailing hypothesis centers on the modulation of excitatory neurotransmission.
Dextromethorphan acts as an uncompetitive antagonist at the NMDA receptor, a primary excitatory receptor in the brain. By binding to the phencyclidine site within the NMDA receptor complex, it can reduce the level of excitatory activity. This action is thought to play a role in mitigating the hyperexcitable states that may contribute to the involuntary emotional outbursts characteristic of PBA.
Furthermore, dextromethorphan is an agonist of the sigma-1 receptor. The activation of sigma-1 receptors is understood to modulate the release of excitatory neurotransmitters. This interaction may contribute to the regulation of emotional expression pathways. The combination of NMDA receptor antagonism and sigma-1 receptor agonism is thought to work synergistically to control the involuntary episodes of laughing or crying in individuals with PBA. It is important to note that dextromethorphan is often co-administered with quinidine sulfate, which inhibits the cytochrome P450 2D6 enzyme. This inhibition slows the metabolism of dextromethorphan, leading to increased and sustained plasma concentrations, thereby allowing its therapeutic actions at the NMDA and sigma-1 receptors to be more effective.
Efficacy in Patients with Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS)
Clinical trials have demonstrated the efficacy of dextromethorphan hydrobromide, in combination with quinidine sulfate, for the treatment of Pseudobulbar Affect (PBA) in individuals with amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). A notable 12-week, double-blind trial involving 326 patients with either ALS or MS and clinically significant PBA showed a substantial reduction in the daily rate of PBA episodes.
In this study, patients treated with two different doses of the dextromethorphan-quinidine combination experienced a 46.9% and 49.0% greater reduction in PBA episode rates compared to the placebo group. The improvement was also reflected in the Center for Neurologic Studies-Lability Scale (CNS-LS) scores, a measure of PBA severity, which decreased by 8.2 points for both dosage groups, compared to a 5.7-point decrease for placebo. These findings suggest a marked reduction in both the frequency and severity of PBA episodes.
| Efficacy of Dextromethorphan/Quinidine in PBA for ALS and MS Patients | |
| Study Design | 12-week randomized, double-blind trial |
| Patient Population | 326 patients with ALS or MS and significant PBA |
| Primary Outcome | Reduction in PBA-episode daily rate |
| Results | 46.9% and 49.0% lower episode rate than placebo for two different doses |
| Secondary Outcome | Change in Center for Neurologic Studies-Lability Scale (CNS-LS) scores |
| Results | 8.2-point decrease for both treatment groups vs. 5.7 for placebo |
Influence on Bulbar Function
Beyond its established efficacy in treating Pseudobulbar Affect (PBA), research has explored the potential of dextromethorphan hydrobromide, in combination with quinidine sulfate, to positively influence bulbar function in patients with amyotrophic lateral sclerosis (ALS). Bulbar dysfunction in ALS manifests as difficulties with speech (dysarthria) and swallowing (dysphagia).
Anecdotal reports of improvements in speech and swallowing in ALS patients being treated for PBA led to more formal investigations. A cohort trial conducted between August 2019 and August 2021 evaluated the short-term impact of this combination therapy on speech and swallowing in 24 pALS who completed the 28-day trial. The study reported a significant increase in the ALS Functional Rating Scale-Revised (ALSFRS-R) bulbar subscale score from a mean of 7.47 before treatment to 8.39 after treatment.
Furthermore, functional swallowing outcomes showed improvement, with a notable reduction in unsafe swallowing (from 75% to 44% of participants) and inefficient swallowing (from 67% to 58%). In terms of speech, there was a significant increase in the relative speech event duration during a standard reading passage, indicating longer periods of uninterrupted speech. One observational study of 86 ALS patients with PBA who received the treatment found that 63% experienced an improvement in their liquid swallowing rate within 4 to 8 weeks. These findings suggest that the dextromethorphan-quinidine combination may offer benefits for bulbar function in ALS patients, irrespective of the presence of PBA.
| Impact of Dextromethorphan/Quinidine on Bulbar Function in ALS | |
| Study Design | 28-day cohort trial |
| Participants | 24 persons with ALS (pALS) |
| Primary Efficacy Measure | Change in ALSFRS-R bulbar subscale score |
| Pre-Treatment Score (Mean) | 7.47 |
| Post-Treatment Score (Mean) | 8.39 |
| Improvement in Unsafe Swallowing | Reduced from 75% to 44% of participants |
| Improvement in Inefficient Swallowing | Reduced from 67% to 58% of participants |
| Speech Outcome | Significant increase in relative speech event duration |
Other Investigational Neurological and Psychiatric Conditions
Agitation Associated with Alzheimer's Disease
Dextromethorphan hydrobromide, in combination with quinidine sulfate, has been investigated as a potential treatment for agitation in patients with probable Alzheimer's disease. A 10-week, phase 2 randomized clinical trial utilized a sequential parallel comparison design to assess the efficacy of this combination.
In the first stage of the trial, 220 patients were randomized to receive either the dextromethorphan-quinidine combination or a placebo. The mean Neuropsychiatric Inventory (NPI) Agitation/Aggression score for the treatment group decreased from 7.1 to 3.8, while the placebo group's score decreased from 7.0 to 5.3. In the second stage, placebo non-responders were re-randomized to either continue with a placebo or switch to the active treatment. In this stage, the treatment group's NPI score for Agitation/Aggression was reduced from 5.8 to 3.8, compared to a reduction from 6.7 to 5.8 in the placebo group. The combined analysis of both stages showed a statistically significant reduction in NPI Agitation/Aggression scores for the dextromethorphan-quinidine group compared to the placebo group.
However, a more recent phase 3 clinical trial of AVP-786, a combination of dextromethorphan hydrobromide and quinidine sulfate, for agitation associated with Alzheimer's disease dementia did not achieve a statistically significant difference on the primary efficacy endpoint. The primary endpoint was the mean change from baseline to week 12 in the Cohen-Mansfield Agitation Inventory (CMAI) total score compared with placebo.
| Phase 2 Trial of Dextromethorphan/Quinidine for Alzheimer's Agitation | |
| Study Design | 10-week, randomized, sequential parallel comparison |
| Primary Endpoint | Change in Neuropsychiatric Inventory (NPI) Agitation/Aggression score |
| Stage 1 NPI Score Reduction (Treatment Group) | 7.1 to 3.8 |
| Stage 1 NPI Score Reduction (Placebo Group) | 7.0 to 5.3 |
| Stage 2 NPI Score Reduction (Treatment Group) | 5.8 to 3.8 |
| Stage 2 NPI Score Reduction (Placebo Group) | 6.7 to 5.8 |
Studies in Schizophrenia (e.g., Negative Symptoms)
The potential of dextromethorphan hydrobromide as an adjunctive treatment for the negative symptoms of schizophrenia has been an area of research interest. Elevated glutamate levels have been observed in certain brain regions of individuals with schizophrenia, and dextromethorphan's role as a glutamate modulator is thought to be a potential mechanism of action.
More recent research has explored the use of a deuterated form of dextromethorphan hydrobromide in combination with quinidine sulfate for treating negative symptoms of schizophrenia. A study focused on a patient population with clinically stable positive symptoms and utilized the 16-item Negative Symptom Assessment (NSA-16) score as the primary efficacy endpoint. Additionally, there is an ongoing randomized, double-blind, placebo-controlled clinical trial evaluating dextromethorphan as an augmentation agent to clozapine in patients with treatment-resistant schizophrenia. This study will assess the change in the Positive and Negative Syndrome Scale score over 12 weeks.
Potential in Opioid Withdrawal Symptom Management
Dextromethorphan hydrobromide has been investigated for its potential to alleviate the symptoms of opioid withdrawal. As an NMDA receptor antagonist, dextromethorphan may help in mitigating the withdrawal syndrome.
A study published in the American Journal on Addictions indicated that dextromethorphan could lessen the severity of withdrawal effects and potentially shorten the detoxification period. Another clinical trial found that combining dextromethorphan with clonidine resulted in milder withdrawal symptoms compared to clonidine alone. In this study, patients receiving the combination therapy began to show a reduction in symptom severity as early as the second day of detoxification.
Research has also explored the combination of dextromethorphan and quinidine for managing the more severe symptoms associated with heroin detoxification. While these studies suggest a potential role for dextromethorphan in opioid withdrawal management, it is not yet a commonly used treatment in clinical practice. One study that investigated the effects of oral dextromethorphan on reducing the required methadone dose in individuals undergoing methadone maintenance therapy did not find a statistically significant difference between the dextromethorphan group and the placebo group.
Pain Management
Dextromethorphan hydrobromide, a compound traditionally recognized for its antitussive properties, has been the subject of extensive research for its potential applications in pain management. Its primary mechanism in this context involves the antagonism of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in the central sensitization of pain. nih.govnih.govcfspharmacy.pharmacy By blocking these receptors, dextromethorphan can modulate nociceptive signaling in the spinal cord and central nervous system, potentially preventing the amplification of pain signals. nih.govresearchgate.netbohrium.com
Research has established dextromethorphan as a promising adjunctive analgesic, particularly within the framework of multimodal analgesia. nih.gov Multimodal approaches aim to improve pain control by combining different analgesic agents that act on various pain pathways, which can also help reduce the side effects of individual medications. nih.gov As an NMDA receptor antagonist, dextromethorphan offers a distinct mechanism of action compared to traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs). bohrium.com This allows it to target different aspects of the pain experience, such as the "wind-up" phenomenon, where repeated painful stimuli lead to an amplified response. nih.gov Studies have shown that dextromethorphan can attenuate the sensation of acute pain and has demonstrated benefits in various chronic pain conditions, including diabetic neuropathy. nih.govresearchgate.net
A significant area of clinical investigation has been the use of dextromethorphan to reduce reliance on opioids for postoperative pain. nih.govclinicaltrials.gov The potential to decrease total opioid consumption is a critical aspect of modern pain management, given the well-documented adverse effects associated with opioid use. nih.govnih.gov
A meta-analysis of randomized controlled trials provided substantial evidence for dextromethorphan's opioid-sparing effects. The analysis, which included 14 trials and 848 patients, found that perioperative administration of dextromethorphan significantly reduced postoperative opioid consumption over a 24 to 48-hour period. nih.govbohrium.com Furthermore, the review indicated that patients treated with dextromethorphan also experienced lower pain scores at 1, 4-6, and 24 hours post-surgery. nih.gov These findings underscore the compound's potential as a valuable component of perioperative protocols designed to minimize opioid requirements and improve patient outcomes. nih.gov
Total knee arthroplasty (TKA) is recognized as one of the more painful orthopedic procedures, making it a key area for research into improved analgesic strategies. clinicaltrials.gov Several clinical trials have specifically investigated the efficacy of dextromethorphan hydrobromide in this patient population.
One notable randomized, placebo-controlled trial (NCT05278494) was designed to evaluate the effect of perioperative dextromethorphan on postoperative pain in 160 patients undergoing TKA. centerwatch.comnih.govnih.gov The primary objective of this study is to assess the total opioid consumption at 24 hours postoperatively. nih.govnih.gov Another prospective, randomized, double-blinded study (NCT02987920) also aimed to determine if adding dextromethorphan to a multimodal analgesic regimen would decrease opioid use in TKA patients. clinicaltrials.gov Such studies are critical for providing robust evidence on the utility of dextromethorphan for postoperative pain control following specific, highly painful surgical procedures. nih.govnih.gov
Table 1: Overview of Selected Clinical Trials of Dextromethorphan in Total Knee Arthroplasty (TKA)
| Clinical Trial Identifier | Study Design | Number of Participants | Intervention Groups | Primary Outcome |
| NCT05278494 | Randomized, Double-Blind, Placebo-Controlled | 160 | 1: Dextromethorphan Hydrobromide2: Placebo | Total opioid consumption at 24 hours postoperatively |
| NCT02987920 | Randomized, Double-Blind, Prospective Cohort | Not specified in provided context | 1: Dextromethorphan added to standard multimodal analgesia2: Standard multimodal analgesia | Decrease in opioid use |
Antitussive Efficacy Studies
Dextromethorphan hydrobromide is a widely utilized over-the-counter antitussive, or cough suppressant. nih.gov Its efficacy stems from its action on the central nervous system to dampen the cough reflex.
The antitussive effect of dextromethorphan is mediated through its action on the cough center in the brainstem. nih.gov It functions as an antagonist of NMDA-type glutamate receptors, which are involved in the central processing of the cough reflex. nih.gov By inhibiting these receptors, dextromethorphan reduces the excitability of the neurons responsible for initiating a cough. nih.govyoutube.com This central mechanism allows it to suppress coughs arising from various irritants and underlying conditions, such as upper respiratory tract infections. nih.govnih.gov Dextromethorphan is a synthetic analog of codeine but does not exert its primary antitussive effects through opioid receptors. researchgate.netnih.gov
Evaluating the efficacy of antitussives presents challenges due to the spontaneous resolution of acute cough and a significant placebo effect. nih.gov Consequently, clinical research employs both objective and subjective endpoints to provide a comprehensive assessment.
Objective measures can include cough frequency recorded by monitoring devices or cough reflex sensitivity tests, such as the citric acid challenge, which measures the concentration of an irritant needed to induce a cough. nih.govbmj.comsemanticscholar.org One study in smokers found that dextromethorphan significantly increased the concentration of citric acid required to elicit a cough compared to a placebo. nih.govsemanticscholar.org
Subjective measures rely on patient-reported outcomes, such as cough severity and frequency scores. nih.gov A double-blind, placebo-controlled pilot study in children aged 6-11 with cough due to the common cold provides a clear example of using both types of endpoints. nih.govhmpgloballearningnetwork.com The study found that dextromethorphan led to a statistically significant reduction in both objectively measured and subjectively reported cough metrics. nih.gov
Table 2: Results from a Pediatric Antitussive Efficacy Study of Dextromethorphan
| Efficacy Endpoint | Measurement Type | Finding | Source |
| Total Coughs over 24-hours | Objective | 21.0% reduction with Dextromethorphan relative to placebo | nih.govhmpgloballearningnetwork.com |
| Daytime Cough Frequency | Objective | 25.5% reduction with Dextromethorphan relative to placebo | nih.govhmpgloballearningnetwork.com |
| Cough Severity | Subjective (Self-Reported) | Greater reduction with Dextromethorphan compared to placebo | nih.gov |
| Cough Frequency | Subjective (Self-Reported) | Greater reduction with Dextromethorphan compared to placebo | nih.gov |
| Nighttime Cough Rates | Objective | No significant difference detected between treatments | nih.gov |
Studies in Pediatric Populations
The investigation of dextromethorphan hydrobromide in pediatric populations has primarily centered on its efficacy as an antitussive agent, with a landscape of conflicting findings. While historically a common component in over-the-counter cough and cold formulations for children, rigorous scientific scrutiny has yielded varied results regarding its clinical benefits.
Antitussive Efficacy in Acute Cough
Research into the effectiveness of dextromethorphan for treating acute cough in children has produced inconsistent outcomes. Several studies have concluded that it offers no significant advantage over a placebo. For instance, a study published in Pediatrics found that dextromethorphan was not superior to placebo in providing nocturnal symptom relief for children with cough and sleep difficulty resulting from upper respiratory infections. aap.org All measured outcomes, including cough frequency, severity, and its bothersome nature, as well as sleep quality for both the child and parent, showed significant improvement on the second night of the study regardless of whether the child received dextromethorphan, diphenhydramine, or a placebo, with no statistically significant difference between the groups. aap.org This aligns with other analyses which have also failed to show a statistically significant improvement in overnight cough symptoms with dextromethorphan compared to placebo or honey. pedemmorsels.com The American Academy of Pediatrics has noted the lack of proven benefit for dextromethorphan in treating cough. aap.org
Conversely, a more recent pilot clinical study published in Pediatric Pulmonology presented evidence of dextromethorphan's antitussive efficacy in children aged 6 to 11 years with acute cough due to the common cold. nih.govhmpgloballearningnetwork.com This double-blind, placebo-controlled, randomized trial utilized both objective cough monitoring and subjective self-reporting to assess efficacy. nih.govhmpgloballearningnetwork.com The findings indicated a statistically significant and medically relevant reduction in cough counts with dextromethorphan compared to placebo. nih.gov
The study, which involved 128 evaluable subjects, found that over a 24-hour period, the total number of coughs was reduced by 21.0% in the dextromethorphan group relative to the placebo group. nih.govhmpgloballearningnetwork.com Furthermore, the frequency of daytime coughs saw a 25.5% reduction with dextromethorphan. nih.govhmpgloballearningnetwork.com Self-reported assessments by the participants also indicated greater reductions in both the severity and frequency of their cough with the active treatment. nih.govhmpgloballearningnetwork.com However, the study did not detect significant differences between the treatments for nighttime cough rates or the impact of the cough on sleep. nih.govhmpgloballearningnetwork.com The researchers noted that a natural decrease in coughing during sleep might have limited the ability to detect treatment differences at night. nih.gov
Below is a summary of the key findings from this pilot study:
| Endpoint | Dextromethorphan | Placebo | Percentage Reduction with Dextromethorphan vs. Placebo |
| Total Coughs (24 hours) | 67 participants | 61 participants | 21.0% |
| Daytime Cough Frequency | 67 participants | 61 participants | 25.5% |
| Nighttime Cough Rates | 67 participants | 61 participants | No significant difference |
| Impact on Sleep | 67 participants | 61 participants | No significant difference |
Other Potential Pediatric Applications
While the primary focus of pediatric research has been on cough, the pharmacological profile of dextromethorphan suggests other potential, though less explored, therapeutic areas. Its mechanism of action, particularly its role as an NMDA receptor antagonist and sigma-1 receptor agonist, has led to investigations in adults for conditions like pseudobulbar affect (PBA), a neurological disorder characterized by uncontrollable episodes of laughing or crying. nih.govmdedge.comthe-hospitalist.orgmedlineplus.gov This has been studied in the context of neurological conditions such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). medlineplus.govnih.gov The combination of dextromethorphan with quinidine, which increases the bioavailability of dextromethorphan, is approved for treating PBA in adults. mdedge.comthe-hospitalist.orgmedlineplus.gov However, systematic clinical trials establishing the safety and efficacy of dextromethorphan for PBA or other forms of emotional lability in pediatric populations are currently lacking.
Preclinical Developmental Studies
Preclinical research using animal models has been conducted to assess the potential for developmental toxicity. A study utilizing zebrafish embryos and larvae exposed to dextromethorphan revealed several developmental abnormalities. nih.gov The observed effects were concentration-dependent and included increased mortality rates, bradycardia (slowed heart rate), reduced blood flow, and various morphological malformations such as yolk sac and cardiac edema, craniofacial defects, and lordosis (inward curvature of the spine). nih.gov
In another preclinical context, a juvenile neurotoxicology study in rats was recommended as a postmarketing requirement by the FDA during the evaluation of a dextromethorphan/quinidine combination product to assess the potential for apoptotic neurodegeneration during development. fda.gov The necessity for such studies underscores the importance of understanding the effects of dextromethorphan on the developing nervous system.
The following table summarizes the key findings from the zebrafish developmental toxicity study:
| Developmental Endpoint | Observation with Dextromethorphan Exposure |
| Mortality Rate | Increased in a concentration-dependent manner |
| Cardiovascular System | Bradycardia and reduced blood flow |
| Morphological Abnormalities | Yolk sac edema, cardiac edema, craniofacial malformation, lordosis, non-inflated swim bladder, poorly developed/missing gill arches |
Pharmacogenomics and Individual Variability in Dextromethorphan Hydrobromide Response
CYP2D6 Genetic Polymorphism
Dextromethorphan (B48470) is primarily metabolized in the liver through O-demethylation by the CYP2D6 enzyme to its active metabolite, dextrorphan (B195859). frontiersin.orgnih.govresearchgate.net The CYP2D6 enzyme is polymorphically expressed in humans, leading to distinct population groups with different metabolic capacities. amazonaws.comnih.gov Individuals can be classified into different phenotypes, such as poor metabolizers (PMs), who have little to no CYP2D6 function, and extensive metabolizers (EMs), who have normal function. nih.govnih.gov In Caucasian populations, approximately 5 to 10% of individuals are poor metabolizers. nih.govdoi.org The urinary metabolic ratio of dextromethorphan to dextrorphan is a widely used measure to determine an individual's in vivo CYP2D6 phenotype. frontiersin.orgnih.gov
Genetic polymorphisms in the CYP2D6 gene lead to profound differences in the plasma kinetics of dextromethorphan and its metabolite, dextrorphan. nih.gov Studies have shown that individuals who are poor metabolizers (PMs) exhibit substantially higher exposure to the parent drug, dextromethorphan, and lower exposure to the metabolite, dextrorphan, compared to extensive metabolizers (EMs).
One study found that the area under the plasma concentration-time curve (AUC) for dextromethorphan was 150 times greater in PMs than in EMs. nih.gov The median half-life of the drug was also significantly longer in PMs (19.1 hours) compared to EMs (2.4 hours). nih.gov Conversely, the AUC for dextrorphan was reduced 8.6-fold in PMs, demonstrating the decreased metabolic conversion. nih.gov The apparent partial clearance of dextromethorphan to dextrorphan was drastically lower in PMs (1.2 L/hr) compared to EMs (970 L/hr). nih.gov
| Pharmacokinetic Parameter | Poor Metabolizers (PMs) | Extensive Metabolizers (EMs) | Fold Difference (PM vs. EM) |
|---|---|---|---|
| Dextromethorphan AUC | ~150x Higher | Baseline | 150 |
| Dextromethorphan Median Half-Life | 19.1 hours | 2.4 hours | ~8 |
| Dextrorphan AUC | ~8.6x Lower | Baseline | -8.6 |
| Apparent Partial Clearance to Dextrorphan | 1.2 L/hr | 970 L/hr | ~-808 |
The altered metabolism of dextromethorphan due to CYP2D6 polymorphisms directly influences the drug's effects on an individual. nih.gov The differences in exposure to dextromethorphan and dextrorphan result in qualitatively and quantitatively different subjective and objective effects between poor and extensive metabolizers. nih.gov
In a pilot study comparing the two groups, PMs experienced greater psychomotor impairment than EMs at the same dose. nih.gov Furthermore, PMs reported significantly more sedation and dysphoria, while EMs reported greater abuse potential. nih.gov These findings suggest that the metabolite, dextrorphan, may contribute significantly to the abuse liability of dextromethorphan. nih.gov The clinical tolerance to the drug also varies; EMs were able to tolerate higher doses (3 to 6 mg/kg) whereas PMs could barely tolerate a 3 mg/kg dose. nih.gov
| Effect | Poor Metabolizers (PMs) | Extensive Metabolizers (EMs) |
|---|---|---|
| Psychomotor Impairment | Greater | Lesser |
| Subjective Sedation & Dysphoria | Higher Reporting | Lower Reporting |
| Abuse Potential | Lower Reporting | Higher Reporting |
| Dose Tolerance | Lower | Higher |
Implications for Personalized Medicine Approaches
The significant impact of CYP2D6 genetic variations on dextromethorphan metabolism underscores the potential for personalized medicine to optimize therapy. incitehealth.comejcmpr.com Personalized medicine, also known as precision medicine, aims to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup. incitehealth.com By identifying a patient's CYP2D6 genotype, clinicians can predict their metabolic capacity and adjust treatment strategies accordingly. frontiersin.orgejcmpr.com
This approach can help avoid adverse effects in poor metabolizers, who are at risk of drug accumulation and toxicity, and prevent therapeutic failure in ultra-rapid metabolizers, who may clear the drug too quickly. frontiersin.org Physiologically based pharmacokinetic (PBPK) models that incorporate an individual's CYP2D6 genotype are being developed to predict drug metabolism and response more accurately. frontiersin.orgnih.gov Understanding the influence of genes like CYP2D6 empowers healthcare providers to optimize treatments, personalize dosages, and minimize the risk of adverse reactions, paving the way for safer and more effective use of medications like dextromethorphan hydrobromide. incitehealth.comnih.gov
Neurobiological Underpinnings of Dextromethorphan Hydrobromide Abuse and Dependence
Mechanisms Contributing to Acute Psychoactive Effects
The acute psychoactive effects of Dextromethorphan (B48470) are not attributed to a single mechanism but rather to its interaction with several key receptors in the central nervous system. When taken in doses exceeding medical recommendations, DXM produces dissociative, euphoric, and hallucinogenic effects. wikipedia.orgwikipedia.org
The primary driver of these effects is the blockade of N-methyl-D-aspartate (NMDA) receptors. psychonautwiki.orgoxfordtreatment.com Dextromethorphan itself is a prodrug that is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into its more potent, active metabolite, Dextrorphan (B195859). arikesi.or.idpsychonautwiki.org Both Dextromethorphan and Dextrorphan act as noncompetitive NMDA receptor antagonists, which is a mechanism similar to that of dissociative anesthetics like phencyclidine (PCP) and ketamine. wikipedia.orgpsychonautwiki.org By blocking NMDA receptors, they inhibit the action of the excitatory neurotransmitter glutamate (B1630785), which can disrupt communication between different brain areas, leading to feelings of dissociation, distorted bodily perception, and hallucinations. wikipedia.orgpsychonautwiki.org
In addition to its primary action on NMDA receptors, Dextromethorphan's psychoactive profile is modulated by its effects on other neurotransmitter systems. It functions as a nonselective serotonin (B10506) reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. wikipedia.orgpsychonautwiki.org The inhibition of serotonin reuptake can contribute to feelings of euphoria and mood alteration. wikipedia.orgwikipedia.org The role of sigma-1 receptor agonism is also significant, contributing to its psychotropic effects. nih.govnih.gov Furthermore, DXM acts as an alpha-3 beta-4 nicotinic receptor antagonist. psychonautwiki.org This complex pharmacology, involving multiple receptor systems, underlies the unique dissociative and hallucinogenic experiences reported by users. arikesi.or.id
| Receptor/Transporter | Action | Primary Compound Responsible | Resulting Psychoactive Effect |
|---|---|---|---|
| NMDA Receptor | Antagonism | Dextrorphan (potent), Dextromethorphan | Dissociation, hallucinations, distorted perception. wikipedia.orgpsychonautwiki.org |
| Serotonin Transporter | Reuptake Inhibition | Dextromethorphan | Euphoria, mood alteration. wikipedia.orgwikipedia.org |
| Sigma-1 Receptor | Agonism | Dextromethorphan | Contributes to psychoactive and psychotropic effects. psychonautwiki.orgnih.gov |
| Alpha-3 Beta-4 Nicotinic Receptor | Antagonism | Dextromethorphan | Modulates overall psychoactive experience. psychonautwiki.org |
Neuroadaptations Associated with Chronic Dextromethorphan Use
Prolonged and excessive use of Dextromethorphan can lead to significant and potentially lasting changes in brain structure and function. neurolaunch.com One of the primary neuroadaptations is the development of tolerance, where users need to take progressively larger amounts of the drug to achieve the desired psychoactive effects. adf.org.au This phenomenon suggests that the brain is attempting to counteract the drug's continuous disruption of its normal signaling pathways.
Chronic abuse of DXM has been associated with neurotoxicity and lasting cognitive impairments. neurolaunch.com Research indicates that long-term users may experience difficulties with memory, attention, and executive functions. neurolaunch.comnih.gov Studies have revealed structural changes in the brains of individuals dependent on DXM. For instance, one study found that long-term users showed significant reductions in gray matter volume in several brain regions. neurolaunch.com Another study on DXM-dependent adolescents and young adults observed increased cortical thickness in areas such as the bilateral precuneus and left dorsal lateral prefrontal cortex, as well as increased volumes in the right thalamus and right pallidum. nih.gov These structural alterations may underlie the impulsive behavior often seen in individuals with DXM dependence. nih.gov
The neurotoxic effects are thought to be related to the persistent antagonism of NMDA receptors, which are crucial for synaptic plasticity and neuronal health. arikesi.or.id Animal studies have also suggested that long-term, high-dose administration of DXM can lead to impairments in sociability and motor skills. neurology.org
| Neuroadaptation | Observed Effect | Potential Consequence |
|---|---|---|
| Tolerance | Decreased sensitivity to the drug's effects over time. adf.org.au | Escalation of dosage, increasing risk of toxicity. |
| Cognitive Impairment | Deficits in memory, attention, and executive function. neurolaunch.comnih.gov | Difficulties in daily functioning, work, and academic performance. |
| Structural Brain Changes | Alterations in gray matter volume and cortical thickness. neurolaunch.comnih.gov | May contribute to impulsive behavior and long-term cognitive deficits. nih.gov |
| Neurotoxicity | Damage to neurons, potentially from chronic NMDA receptor blockade. arikesi.or.id | Long-lasting or permanent neurological deficits. |
Development of Psychological Dependence and Withdrawal Phenomenology
While Dextromethorphan is not typically associated with the severe physical dependence seen with opioids, chronic recreational use can lead to a significant psychological dependence. wikipedia.orgwikipedia.org This is characterized by a compulsive desire to continue using the drug despite negative consequences, frequent cravings, and a preoccupation with obtaining and using DXM. thenestledrecovery.comoxfordtreatment.com Users may feel they need the substance to cope with stress, socialize, or simply function in their daily lives. adf.org.au
Cessation of chronic, high-dose Dextromethorphan use can precipitate a withdrawal syndrome. wikipedia.orgnih.gov Because DXM acts as a serotonin reuptake inhibitor, the withdrawal symptoms can resemble those of antidepressant discontinuation syndrome. wikipedia.org The phenomenology of withdrawal includes a range of psychological and physical symptoms.
Psychological symptoms are often prominent and can include intense cravings, anxiety, depression, irritability, mood swings, and feelings of hopelessness. thenestledrecovery.comlegacyhealing.com Physical symptoms may include fatigue, sweating, nausea, vomiting, muscle aches, and an accelerated heartbeat. adf.org.aulegacyhealing.comcmaj.ca The onset and duration of withdrawal can vary depending on factors such as the duration and frequency of use, the dosages taken, and individual user physiology. legacyhealing.com Generally, symptoms may begin within 24 to 48 hours after the last dose, peak in severity during the first week, and then gradually subside over the following week. legacyhealing.com However, some users report experiencing prolonged symptoms like cravings and flashbacks for an extended period after stopping the drug. cmaj.ca
| Symptom Category | Specific Symptoms |
|---|---|
| Psychological | Intense cravings for Dextromethorphan. thenestledrecovery.comadf.org.au |
| Anxiety and nervousness. thenestledrecovery.comlegacyhealing.com | |
| Depression, sadness, or hopelessness. legacyhealing.com | |
| Irritability and mood swings. thenestledrecovery.comlegacyhealing.com | |
| Apathy. adf.org.au | |
| Flashbacks. cmaj.ca | |
| Physical | Fatigue and lack of energy. legacyhealing.com |
| Sweating. adf.org.aulegacyhealing.com | |
| Nausea and vomiting. legacyhealing.comcmaj.ca | |
| Muscle aches. legacyhealing.com | |
| Diarrhea. cmaj.ca | |
| Fast heartbeat. adf.org.au |
Mechanisms of Adverse Drug Reactions and Drug Drug Interactions Involving Dextromethorphan Hydrobromide
Serotonin (B10506) Syndrome Pathophysiology
Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central and peripheral nervous system. uspharmacist.com The clinical presentation is characterized by a triad (B1167595) of symptoms: altered mental status, autonomic hyperactivity, and neuromuscular abnormalities. tandfonline.com While often associated with the combination of multiple serotonergic agents, it can occur with a single agent, particularly in cases of overdose. researchgate.netnih.gov
Dextromethorphan (B48470) contributes to the risk of serotonin syndrome primarily through its activity as a nonselective serotonin reuptake inhibitor. wikipedia.orgresearchgate.netnih.gov By blocking the serotonin transporter (SERT), dextromethorphan impedes the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission. nih.govnih.gov An overdose of dextromethorphan alone can sufficiently elevate synaptic serotonin to precipitate serotonin syndrome. nih.gov The resulting hyperstimulation of brainstem 5-HT1A and 2A receptors is thought to be a key factor in the development of this condition. drugs.com
The risk of serotonin syndrome is significantly amplified when dextromethorphan is co-administered with other drugs that modulate the serotonin system. wikipedia.org These interactions can be pharmacodynamic (additive effects on serotonin levels) or pharmacokinetic (altered drug metabolism).
Pharmacodynamic Interactions: Combining dextromethorphan with other serotonergic agents, such as Selective Serotonin Reuptake Inhibitors (SSRIs), Monoamine Oxidase Inhibitors (MAOIs), tricyclic antidepressants (TCAs), and certain opioids, can lead to a dangerous cumulative increase in synaptic serotonin. tandfonline.comresearchgate.nethealthline.com For instance, an SSRI already limits serotonin reuptake, and the addition of dextromethorphan's inhibitory effect can quickly lead to toxic levels. tandfonline.comhealthline.com Co-administration with MAOIs is particularly hazardous and is generally contraindicated. healthline.com
Pharmacokinetic Interactions: Dextromethorphan is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. wikipedia.orgarikesi.or.id When dextromethorphan is taken concurrently with a potent inhibitor of this enzyme, its metabolic clearance is reduced, leading to significantly elevated plasma concentrations. drugs.comauvelityhcp.com This elevates the risk of toxicity, including serotonin syndrome, even at standard doses. uspharmacist.com A substantial number of medications are CYP2D6 inhibitors, including certain SSRIs (like fluoxetine (B1211875) and paroxetine), tricyclic antidepressants, and other common drugs like quinidine (B1679956). uspharmacist.comwikipedia.org This dual-risk interaction—where an SSRI can both increase serotonin levels directly and inhibit the metabolism of dextromethorphan—creates a particularly high-risk scenario. nih.govnih.gov
| Interacting Agent Class | Mechanism of Interaction | Potential Consequence |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Additive serotonin reuptake inhibition; potential CYP2D6 inhibition. nih.govhealthline.com | Increased risk of serotonin syndrome. nih.gov |
| Monoamine Oxidase Inhibitors (MAOIs) | Decreased serotonin metabolism, combined with reuptake inhibition by dextromethorphan. researchgate.nethealthline.com | High risk of severe, potentially fatal serotonin syndrome. wikipedia.org |
| Tricyclic Antidepressants (TCAs) | Additive serotonin reuptake inhibition; potential CYP2D6 inhibition. uspharmacist.comresearchgate.net | Increased risk of serotonin syndrome. |
| Other CYP2D6 Inhibitors (e.g., Quinidine) | Decreased dextromethorphan metabolism, leading to elevated plasma concentrations. wikipedia.orgdrugs.com | Increased dextromethorphan toxicity and heightened risk of adverse effects, including serotonin syndrome. auvelityhcp.com |
| Other Serotonergic Agents (e.g., Tramadol, Fentanyl) | Additive effects on the serotonin system. researchgate.net | Increased risk of serotonin syndrome. |
Bromide Toxicity Mechanisms
The hydrobromide salt form of dextromethorphan can be a source of bromide ions, which, under conditions of chronic and excessive use, can lead to a toxic state known as bromism. nih.govmhmedical.com
Bromide has a long biological half-life, estimated to be between 9 and 12 days. wikipedia.org This slow elimination rate means that with repeated, high-dose administration of dextromethorphan hydrobromide, the bromide ion can accumulate in the body faster than it can be excreted by the kidneys. wikipedia.org As intake continues, serum bromide concentrations can reach toxic levels, leading to the clinical syndrome of bromism. researchgate.net This condition was once more common when bromide salts were used as sedatives but is now seen in cases of chronic abuse of over-the-counter preparations containing dextromethorphan hydrobromide. nih.govwikipedia.org The accumulated bromide ions interfere with neuronal function, primarily by competing with chloride ions at the neuronal membrane, which impairs transmembrane potential and neurotransmission. wikipedia.org
Bromism presents with a wide array of neurological and psychiatric symptoms that can be severe and debilitating. wikipedia.org The neurotoxic effects stem from the disruption of central nervous system function. wikipedia.org Early or mild symptoms can be nonspecific and include fatigue, irritability, and difficulty concentrating. As bromide levels increase, more severe manifestations emerge. The diagnosis can be elusive, as the symptoms can mimic other psychiatric or neurological disorders. nih.gov A key diagnostic clue can be a spuriously elevated serum chloride level with a low or negative anion gap on a blood chemistry panel, as the laboratory assay for chloride often cannot distinguish it from bromide. nih.govresearchgate.net
| Category | Associated Neurotoxicological Manifestations of Bromism |
| Psychiatric | Irritability, emotional instability, depression, confusion, paranoia, auditory and visual hallucinations, psychosis resembling schizophrenia. wikipedia.org |
| Cognitive | Impairment of memory and concentration, sluggishness, lethargy, stupor, and in severe cases, coma. wikipedia.org |
| Neurological | Headache, ataxia (unsteady gait), tremor, slurred speech, weakness, and changes in tendon reflexes. wikipedia.org |
| Dermatological | Acneiform rashes, pustular and erythematous rashes, and cherry angiomas. wikipedia.org |
| Gastrointestinal | Anorexia and constipation with chronic exposure. wikipedia.org |
Central Nervous System (CNS) Effects at Supratherapeutic Doses
At doses exceeding therapeutic levels, dextromethorphan exhibits pharmacological actions distinct from its antitussive effects, primarily involving the antagonism of N-methyl-D-aspartate (NMDA) receptors. wikipedia.orgarikesi.or.id This mechanism is shared by dissociative anesthetics like phencyclidine and ketamine and is responsible for the profound CNS effects sought by recreational users. researchgate.netarikesi.or.id
The primary active metabolite of dextromethorphan, dextrorphan (B195859), is a potent noncompetitive NMDA receptor antagonist. wikipedia.orgarikesi.or.id Blockade of these receptors disrupts glutamatergic neurotransmission, which is critical for consciousness, memory, and perception. researchgate.net This disruption leads to a state of dissociation, characterized by feelings of detachment from one's body and reality, as well as significant cognitive and perceptual distortions. arikesi.or.id
Administration of supratherapeutic doses results in acute and dose-dependent impairments across multiple cognitive domains. johnshopkins.edunih.gov These effects can range from mild agitation and euphoria to severe psychosis and coma. nih.gov Studies have documented significant deficits in attention, working memory, and episodic memory following high-dose dextromethorphan administration. johnshopkins.edunih.gov The neurotoxic potential is a concern, as repeated exposure to high doses may have lasting harmful effects on the nervous system. arikesi.or.idarikesi.or.id
| CNS Effect | Description |
| Dissociation | A feeling of detachment from one's mind, body, and the external environment. arikesi.or.id |
| Hallucinations | Perceptual distortions that can be both visual and auditory. arikesi.or.idnih.gov |
| Cognitive Impairment | Acute deficits in attention, working memory, episodic memory, and executive function. johnshopkins.edunih.gov |
| Psychosis | Development of paranoia, delusions, and disorganized thought processes, mimicking a psychotic episode. nih.gov |
| Motor Effects | Ataxia (impaired coordination), nystagmus (involuntary eye movements), and muscular rigidity. nih.gov |
| Altered Mental Status | A spectrum of effects ranging from agitation and confusion to lethargy, stupor, and coma at very high doses. nih.gov |
Dissociative and Hallucinogenic Mechanisms (NMDA Receptor Involvement)
Dextromethorphan Hydrobromide's psychoactive effects are primarily attributed to its non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. wikipedia.orgyoutube.comnih.gov At supratherapeutic doses, both dextromethorphan and its principal active metabolite, dextrorphan, block the ion channel of the NMDA receptor. nih.govnih.gov This action is similar to that of other dissociative anesthetics like phencyclidine (PCP) and ketamine, leading to a disruption of excitatory glutamatergic neurotransmission. nih.govoxfordtreatment.comnih.gov
The blockade of NMDA receptors by dextromethorphan and dextrorphan is thought to be the core mechanism behind the dissociative, and hallucinogenic effects experienced during recreational use. wikipedia.orgnih.gov These effects are dose-dependent and have been qualitatively categorized by users into distinct "plateaus" of intensity. nih.gov Lower doses may produce mild stimulation and euphoria, while progressively higher doses can lead to profound alterations in consciousness, including sensory distortions, out-of-body experiences, and hallucinations. wikipedia.orgnih.govoxfordtreatment.com
In addition to its primary action as an NMDA receptor antagonist, dextromethorphan also functions as a sigma-1 receptor agonist. wikipedia.orgnih.govresearchgate.net While the NMDA antagonism is central to its dissociative properties, sigma-1 receptor agonism may also contribute to its complex psychoactive profile. psychiatryonline.org The combination of these receptor interactions results in a state of psychosis at very high doses, characterized by PCP-like symptoms such as paranoia, delusions, and hallucinations. nih.govgreenhousetreatment.com
| Plateau | Typical Dose Range (mg/kg) | Associated Dissociative and Hallucinogenic Effects |
| First | 1.5 - 2.5 | Mild stimulation, euphoria, changes in perception of gravity, auditory changes. wikipedia.orgnih.gov |
| Second | 2.5 - 7.5 | Intense euphoria, vivid imagination, closed-eye hallucinations. wikipedia.orgnih.govnih.gov |
| Third | 7.5 - 15.0 | Profound alterations in consciousness, visual and auditory disturbances, partial dissociation from reality. wikipedia.orgnih.govnih.gov |
| Fourth | > 15.0 | Complete dissociation, out-of-body experiences, hallucinations, and delusions. nih.govoxfordtreatment.com |
Cognitive and Behavioral Alterations
The administration of supratherapeutic doses of dextromethorphan results in significant, acute cognitive impairments. johnshopkins.edu Research in human subjects has demonstrated that high doses of the compound can impair multiple cognitive domains, including attention, working memory, and episodic memory. johnshopkins.eduresearchgate.net Studies have shown that even a single dose can significantly impair working memory capacity, while prolonged use is associated with broader cognitive deterioration. nih.govresearchgate.net The magnitude of these impairments is dose-dependent. nih.gov
Behavioral alterations are also a prominent feature of dextromethorphan toxicity. These can range from euphoria and restlessness at lower doses to significant impairments in motor coordination, poor judgment, and impulsive behavior at higher doses. nih.govoxfordtreatment.com At doses exceeding therapeutic levels, users may experience agitation, paranoia, and a dream-like state. nih.govgreenhousetreatment.com The dissociative effects can lead to a feeling that one's body or environment is not real, which can contribute to risk-taking behaviors. oxfordtreatment.com In some cases, high-dose abuse can induce a state of psychosis with symptoms like delusions and paranoia, potentially leading to aggressive or violent acts. nih.gov
| Cognitive Domain | Observed Alterations Following Supratherapeutic Doses |
| Attention | Impairment in tasks requiring sustained attention. johnshopkins.eduresearchgate.net |
| Working Memory | Significant deterioration in working memory capacity. johnshopkins.edunih.govnih.gov |
| Episodic Memory | Acute impairments in the ability to form and retrieve memories of personal experiences. johnshopkins.eduresearchgate.net |
| Metacognition | Deficits in the ability to monitor and control one's own cognitive processes. johnshopkins.eduresearchgate.net |
| Psychomotor Function | Impaired motor coordination and delayed reaction times. nih.govgreenhousetreatment.comresearchgate.net |
Drug-Drug Interaction Profiles
Dextromethorphan is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, which converts it to its active metabolite, dextrorphan. youtube.comresearchgate.netcambridge.org This rapid metabolism results in low oral bioavailability of the parent compound. nih.gov Co-administration of dextromethorphan with drugs that inhibit the activity of CYP2D6 can significantly alter its pharmacokinetics. drugs.com
Strong CYP2D6 inhibitors dramatically increase the plasma concentration and prolong the elimination half-life of dextromethorphan by blocking its primary metabolic pathway. nih.govresearchgate.net This interaction is clinically utilized in combination products. For instance, quinidine is combined with dextromethorphan to increase its systemic exposure for the treatment of pseudobulbar affect. nih.govnih.gov Similarly, bupropion (B1668061), a potent CYP2D6 inhibitor, is used in combination with dextromethorphan to achieve therapeutic plasma levels for the treatment of major depressive disorder. psychiatryonline.orgnih.govnih.gov
Selective Serotonin Reuptake Inhibitors (SSRIs), many of which are also CYP2D6 inhibitors, can likewise increase dextromethorphan levels. youtube.comdrugs.com This pharmacokinetic interaction elevates the risk of adverse effects, including serotonin syndrome. drugs.comhealthline.com
| Interacting Drug Class | Example(s) | Mechanism of Interaction | Pharmacokinetic Consequence |
| Antiarrhythmics | Quinidine | Potent inhibition of the CYP2D6 enzyme. nih.govnih.gov | Markedly increased plasma concentration and bioavailability of dextromethorphan. nih.gov |
| Antidepressants (Aminoketones) | Bupropion | Potent inhibition of the CYP2D6 enzyme. nih.govresearchgate.net | Significantly increased serum concentration and prolonged elimination half-life of dextromethorphan. nih.govcambridge.org |
| Antidepressants (SSRIs) | Fluoxetine, Paroxetine, Sertraline | Inhibition of the CYP2D6 enzyme. youtube.comdrugs.comhealthline.com | Increased plasma concentrations of dextromethorphan, raising the risk of toxicity. drugs.com |
Pharmacodynamic interactions occur when dextromethorphan is co-administered with other substances that act on the central nervous system, leading to additive or synergistic effects.
CNS Depressants: When combined with other CNS depressants such as alcohol, benzodiazepines, barbiturates, or opioids, dextromethorphan can produce enhanced sedative effects. youtube.comdrugs.com This combination can lead to potentially excessive or prolonged CNS and respiratory depression, as well as significant impairment of judgment, thinking, and psychomotor skills. drugs.comdrugs.com The risk of profound sedation, respiratory depression, and coma is increased, particularly in elderly or debilitated patients. drugs.comdrugs.com
CNS Stimulants: The co-administration of dextromethorphan with sympathomimetic agents (stimulants) may increase the risk of adverse cardiovascular effects, such as increased heart rate and blood pressure, as well as nervousness and irritability. drugs.com
Serotonergic Agents: Dextromethorphan exhibits weak serotonin reuptake inhibition. nih.govresearchgate.net When taken with other serotonergic drugs, such as Selective Serotonin Reuptake Inhibitors (SSRIs) or Monoamine Oxidase Inhibitors (MAOIs), there is an increased risk of developing serotonin syndrome. nih.govhealthline.com This potentially life-threatening condition is characterized by symptoms like agitation, muscle tremors, sweating, and restlessness. healthline.com
Advanced Pharmaceutical Formulation Research for Dextromethorphan Hydrobromide
Controlled and Extended Release Systems
The development of controlled and extended-release dosage forms for Dextromethorphan (B48470) Hydrobromide is a key area of pharmaceutical research. These advanced formulations are designed to maintain therapeutic drug concentrations over a prolonged period, thereby improving patient compliance and therapeutic outcomes. Various innovative systems have been explored to achieve this, ranging from floating beads to complex polymer matrices.
Lipid-Based Floating Beads
Lipid-based floating beads represent a promising strategy for achieving sustained release of Dextromethorphan Hydrobromide. These formulations are designed to remain buoyant in the stomach, prolonging the drug's residence time in the upper gastrointestinal tract where it is primarily absorbed.
One study focused on the formulation of Dextromethorphan Hydrobromide loaded lipid-based floating beads using Gelucire 43/01. The amount of lipid was found to be a critical parameter influencing the characteristics of the beads. An optimized formulation, designated as DB6, demonstrated excellent floating ability, remaining buoyant for 24 hours. This formulation also showed optimal drug entrapment and loading, with a bead size of 5.327±0.031mm. In vitro drug release studies in 0.1N HCl revealed a controlled and sustained release profile for the DB6 formulation, which followed the Higuchi model, indicating a diffusion-controlled release mechanism. wjpsronline.com
| Formulation Code | Lipid (Gelucire 43/01) Amount | Bead Size (mm) | Floating Ability (24h) | Release Kinetics |
| DB6 | Optimized | 5.327 ± 0.031 | 100% | Higuchi Model |
Micropellets and Multi-Unit Dosage Forms
Micropellets and other multi-unit dosage forms offer several advantages over single-unit systems, including more predictable gastric emptying and reduced risk of dose dumping. Research in this area has often involved the use of ion exchange resins to form a drug-resin complex, which is then coated to control the release of Dextromethorphan Hydrobromide.
In one such study, various ion exchange resins were screened for their ability to form a complex with the drug. The optimized drug-resin complex was then coated with a hydrophobic polymer, Ethyl Cellulose (B213188) (EC), using a fluid bed processor to create extended-release micropellets. The percentage of the EC coat was found to be a critical factor in modulating drug release. A 23.5% EC coat was identified as optimal for achieving the desired extended-release profile. pnrjournal.com The dissolution profile of micropellets with a 25.5% EC coat showed that 61.5% of the drug was released within 12 hours, indicating that a higher percentage of coating can lead to greater retardation of drug release. pnrjournal.com
| Coating Material | Coating Percentage | Key Finding |
| Ethyl Cellulose (EC) | 23.5% | Optimal for extended release |
| Ethyl Cellulose (EC) | 25.5% | 61.5% drug release in 12 hours |
| Ethyl Cellulose (EC) | 28% | Increased drug retardation |
Matrix Tablets and Polymer-Based Release Modulation
Matrix tablets are a common and effective method for achieving sustained drug release. These systems incorporate the drug within a polymer matrix that controls the rate of drug diffusion and/or erosion of the tablet.
Sustained-release matrix tablets of Dextromethorphan Hydrobromide have been successfully prepared using hydrophilic polymers such as Hydroxypropyl Methylcellulose (HPMC). tandfonline.comnih.gov The concentration of HPMC and the inclusion of different fillers have been shown to effectively modulate the in vitro drug release rate. tandfonline.comnih.gov Studies have indicated that as the polymer concentration increases, the rate of drug release decreases. tandfonline.com
Further research has explored the combination of different polymers to optimize release kinetics. For instance, the combination of the anionic polymer Carbopol 934 and the non-ionic polymer HPMC has been shown to produce a synergistic effect, leading to a significant delay in the release of Dextromethorphan Hydrobromide from matrix pellets. scielo.br In one study, increasing the HPMC concentration from 5% to 10% decreased the drug release, with 80% of the drug being released after 30 minutes in one formulation. scielo.br The combination of Carbopol and HPMC at higher concentrations resulted in a more controlled in vitro release. scielo.brscielo.br
| Polymer(s) | Key Findings |
| HPMC | Increasing concentration decreases drug release rate. tandfonline.com |
| HPMC and Carbopol 934 | A combination of these polymers shows a synergistic effect in retarding drug release. scielo.br |
Hollow Microspheres for Controlled Delivery
Hollow microspheres are a type of floating drug delivery system that can prolong gastric residence time. These microspheres have a hollow core that allows them to float on gastric fluids.
A study on the formulation of Dextromethorphan Hydrobromide controlled-release hollow microspheres utilized the natural polymer gelatin as a release retardant and coating agent. researchgate.netdoaj.org The microspheres were prepared using an emulsion polymerization method. researchgate.netdoaj.org The resulting microspheres were spherical with good flow properties. researchgate.netdoaj.org One particular formulation, F-3, exhibited the highest drug release of 79.69±0.12% at the end of 12 hours and was considered the optimal formulation. researchgate.netdoaj.org The drug release from these hollow microspheres was found to follow a non-Fickian diffusion mechanism. researchgate.netdoaj.org
| Formulation Code | Polymer | Preparation Method | In Vitro Drug Release (12h) | Release Mechanism |
| F-3 | Gelatin | Emulsion Polymerization | 79.69 ± 0.12% | Non-Fickian Diffusion |
Complexation Techniques (e.g., Ion Exchange Resins)
Complexation of Dextromethorphan Hydrobromide with ion exchange resins is a widely used technique for both taste masking and achieving controlled release. pharmaexcipients.comnih.gov Ion exchange resins are insoluble, cross-linked polymers with ionizable functional groups that can form a reversible complex with drug molecules. pharmaexcipients.com
The formation of a drug-resin complex, or resinate, can effectively mask the bitter taste of Dextromethorphan Hydrobromide. nih.govsrce.hrijddr.in The drug is released from the complex in the gastrointestinal tract due to the presence of ions and changes in pH. pharmaexcipients.com Studies have investigated the use of strong cationic sodium polystyrene sulfonate resins, such as Amberlite™ IRP 69, for this purpose. pharmaexcipients.com Factors such as the particle size of the resin, the drug-to-resin ratio, and the processing temperature have been shown to influence the rate and efficiency of drug loading. pharmaexcipients.com Finer particle sizes and higher resin concentrations generally lead to a reduction in drug loading time and improved efficiency. pharmaexcipients.com Research has shown that drug loading increases significantly with a decrease in the particle size of the resin. nih.gov
| Resin Type | Key Parameters Investigated | Findings |
| Amberlite™ IRP 69 (Strong Cationic) | Particle size, drug-to-resin ratio, temperature | Finer particle size and higher resin concentration improve drug loading efficiency. pharmaexcipients.com |
| Ion Exchange Resins | Particle size | Decreased particle size leads to increased drug loading. nih.gov |
Nanotechnology in Drug Delivery Systems
Nanotechnology offers innovative approaches to drug delivery, with the potential to enhance the solubility, bioavailability, and targeted delivery of therapeutic agents. Nanoemulsions, which are submicron-sized emulsions, are one such platform being explored for the delivery of Dextromethorphan Hydrobromide. These systems consist of oil and water phases stabilized by surfactants, with droplet sizes typically ranging from 20 to 500 nm. nih.gov The small droplet size provides a large surface area, which can lead to enhanced drug absorption. semanticscholar.org
Nanoemulsions can be formulated to protect the drug from degradation in the gastrointestinal tract and can improve the oral bioavailability of poorly water-soluble drugs. nih.gov While specific research on Dextromethorphan Hydrobromide nanoemulsions is emerging, the principles of nanoemulsion technology suggest its potential for improving the delivery of this compound. The selection of biocompatible oils and surfactants is crucial for the development of safe and effective nanoemulsion formulations. adelaide.edu.au
| Nanotechnology Platform | Potential Advantages for Dextromethorphan Hydrobromide |
| Nanoemulsions | Enhanced solubility, improved bioavailability, protection from degradation. nih.govsemanticscholar.org |
Encapsulation in Nanocarriers (e.g., Albumin-Crosslinked Hydrogels, Dendrimers)
The encapsulation of active pharmaceutical ingredients within nanocarriers is a promising approach to control drug release, improve stability, and enable targeted delivery. Research into nanocarriers for Dextromethorphan Hydrobromide has explored various polymeric systems.
Albumin-Crosslinked Hydrogels
Albumin-based hydrogels are recognized for their biocompatibility and biodegradability, making them suitable for drug delivery applications. nih.gov Research has been conducted on incorporating Dextromethorphan Hydrobromide into albumin-crosslinked polyvinylpyrrolidone (B124986) hydrogels. kinampark.com In one study, these hydrogels were loaded with the drug by equilibrating them in a saturated drug solution, followed by a freeze-drying process to effectively entrap the drug within the polymer network. kinampark.com This method produced highly porous hydrogels with a uniform distribution of the drug. kinampark.com
The study found that the drug content within the hydrogel could be increased by repeating the loading and freeze-drying cycles. kinampark.com Interestingly, the release of Dextromethorphan Hydrobromide from these freeze-dried hydrogels was found to be independent of the degradation of the hydrogel matrix. kinampark.com This phenomenon was attributed to two main factors: the high solubility of Dextromethorphan Hydrobromide, which leads to rapid dissolution and release when the hydrogel is hydrated, and the relatively slow rate of hydrogel degradation, which did not significantly impact the immediate drug-releasing environment. kinampark.com The rate of drug release was primarily dependent on the total amount of drug loaded into the matrix. kinampark.com
| Parameter | Observation | Reference |
|---|---|---|
| Nanocarrier System | Albumin-crosslinked polyvinylpyrrolidone hydrogels | kinampark.com |
| Encapsulation Method | Equilibration in saturated drug solution followed by freeze-drying | kinampark.com |
| Drug Distribution | Uniformly dispersed within a highly porous network | kinampark.com |
| Release Mechanism | Degradation-independent; dependent on the amount of drug loaded | kinampark.com |
Dendrimers
Dendrimers are nanosized, highly branched, and well-defined polymeric macromolecules that are being extensively investigated as drug delivery vehicles. mdpi.comwu.ac.th Their unique architecture, consisting of a central core, interior branching layers, and a surface with functional groups, allows for the encapsulation or conjugation of drug molecules. mdpi.com Poly(amidoamine) (PAMAM) dendrimers are one of the most studied types for pharmaceutical applications. mdpi.com
The encapsulation of a drug like Dextromethorphan Hydrobromide into a dendrimer can occur through several mechanisms:
Physical Encapsulation: The interior void spaces and cavities within the dendrimer's structure can physically trap drug molecules. mdpi.com This is particularly effective for hydrophobic compounds, as the interior of PAMAM dendrimers can provide a more non-polar environment. nih.gov
Electrostatic Interactions: As an ionizable molecule, Dextromethorphan Hydrobromide can interact with the charged surface groups or internal amines of dendrimers. mdpi.comnih.gov Depending on the pH and the dendrimer's surface chemistry (e.g., amine-terminated or carboxylate-terminated), attractive electrostatic forces can facilitate drug loading. mdpi.com
Hydrogen Bonding: The amide and amine groups within the branching structure of PAMAM dendrimers offer numerous sites for hydrogen bonding with suitable drug molecules. mdpi.com
The choice of dendrimer generation and surface functional groups is critical as it influences the loading capacity and release kinetics of the encapsulated drug. mdpi.com While specific studies detailing the encapsulation of Dextromethorphan Hydrobromide in dendrimers are emerging, the principles of dendrimer-drug interaction strongly suggest their potential as effective nanocarriers for this compound.
Strategies for Enhanced Bioavailability and Targeted Delivery
The oral bioavailability of Dextromethorphan Hydrobromide can be limited by factors such as first-pass metabolism. nih.gov Advanced formulation strategies are being developed to overcome these limitations and to direct the drug to its site of action in the central nervous system (CNS). arikesi.or.id
Strategies for Enhanced Bioavailability
Improving the amount of active drug that reaches systemic circulation is a key goal of formulation science.
Sustained-Release Formulations: Creating sustained-release (SR) matrix tablets is one approach to improve the bioavailability of Dextromethorphan Hydrobromide. Studies have shown that SR tablets, often formulated with hydrophilic polymers like hydroxypropyl methyl cellulose (HPMC), can modulate the drug release rate. researchgate.net A comparative bioavailability study demonstrated that the extent of drug absorption from an optimized SR tablet was significantly higher than from a conventional immediate-release tablet, which was attributed to a lower elimination rate and a longer half-life. researchgate.net
Solubility Enhancement: The solubility of a drug is a critical factor for its oral absorption. One novel technique to enhance the solubility of Dextromethorphan Hydrobromide is the formation of pharmaceutical cocrystals. A study investigating cocrystals of Dextromethorphan Hydrobromide with tartaric acid found a marked increase in the drug's saturation solubility. impactfactor.org Cocrystals prepared by a solvent evaporation method at a 1:3 molar ratio doubled the drug's solubility compared to the pure drug, leading to a significant enhancement in the in vitro dissolution rate. impactfactor.org The formation of these new crystalline structures with different physicochemical properties underlies this improvement. impactfactor.org
| Strategy | Formulation Approach | Key Finding | Reference |
|---|---|---|---|
| Sustained Release | Matrix tablets with HPMC-K-100 CR | Significantly higher extent of absorption compared to immediate-release tablets. | researchgate.net |
| Solubility Enhancement | Cocrystals with tartaric acid (1:3 molar ratio) | Saturation solubility increased from 0.8 mg/mL to 1.6 mg/mL. | impactfactor.org |
Strategies for Targeted Delivery
Given that Dextromethorphan acts on the central nervous system, delivering the drug efficiently across the blood-brain barrier (BBB) is a significant therapeutic goal. arikesi.or.idnih.gov Nanocarrier-based systems offer a promising platform for brain targeting. nih.govnih.gov
Surface-Modified Nanoparticles: Polymeric nanoparticles can be engineered to cross the BBB. Surface modification is a key strategy; for example, coating nanoparticles with surfactants like polysorbate 80 or polymers such as polyethylene (B3416737) glycol (PEG) can reduce opsonization, prolong systemic circulation, and facilitate transport into the brain. nih.gov
Ligand-Mediated Targeting: A more specific approach involves attaching ligands to the surface of nanocarriers that bind to receptors expressed on the BBB endothelium. This can trigger receptor-mediated transcytosis, actively transporting the nanocarrier and its drug cargo into the brain. While specific applications for Dextromethorphan Hydrobromide are still under investigation, this represents a powerful future strategy for enhancing its neuroprotective and neuromodulatory effects. nih.govresearchgate.net
Nose-to-Brain Delivery: The intranasal route is being explored as a non-invasive method to bypass the BBB and deliver drugs directly to the CNS. researchgate.net Formulating Dextromethorphan Hydrobromide into nanocarriers suitable for nasal administration could significantly increase its concentration in the brain, enhancing therapeutic efficacy for neurological applications. researchgate.net
Compound Index
| Compound Name |
|---|
| Dextromethorphan Hydrobromide |
| Polyvinylpyrrolidone |
| Albumin |
| Poly(amidoamine) (PAMAM) |
| Hydroxypropyl methyl cellulose (HPMC) |
| Tartaric acid |
| Polyethylene glycol (PEG) |
| Polysorbate 80 |
Methodological Approaches in Dextromethorphan Hydrobromide Research
Preclinical Research Methodologies
Preclinical research forms the cornerstone of drug discovery and development, providing critical insights into a compound's biological activity before it is tested in humans. This stage involves both in vitro and in vivo studies to characterize the pharmacological, and behavioral effects of Dextromethorphan (B48470) Hydrobromide.
In vitro (Latin for "in glass") studies are performed in a controlled laboratory environment using cells or biological molecules outside of a living organism. These assays are fundamental for determining the direct molecular interactions and cellular effects of dextromethorphan.
Researchers utilize a variety of in vitro functional assays to probe the mechanisms of dextromethorphan. For instance, patch-clamp techniques have been employed to study the compound's derivatives as non-competitive inhibitors of α3β4 nicotinic acetylcholine (B1216132) receptors (nAChRs), revealing interactions within the receptor's ion channel nih.gov. Assays have also demonstrated dextromethorphan's activity as an N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist researchgate.netmdpi.com. These studies are crucial for understanding the compound's neuroprotective properties mdpi.com.
Analytical methods are also developed and validated in vitro to enable the quantification of dextromethorphan and its primary metabolite, dextrorphan (B195859), in biological samples. Techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis are established for this purpose, which is vital for subsequent pharmacokinetic studies researcher.life.
| Assay Type | Target/System | Key Findings |
| Patch-Clamp Technique | α3β4 nicotinic acetylcholine receptors (nAChRs) | Characterized N-alkylated dextromethorphan derivatives as non-competitive inhibitors, identifying interaction sites within the ion channel nih.gov. |
| Receptor Binding Assays | NMDA receptors, Sigma-1 receptors | Confirmed dextromethorphan's antagonist activity at NMDA receptors and agonist activity at sigma-1 receptors researchgate.netmdpi.com. |
| Cell Culture Models (e.g., human lung fibroblasts) | Extracellular matrix deposition | Showed that dextromethorphan reduces the deposition of fibrillar collagen, suggesting a potential mechanism for anti-fibrotic effects european-biotechnology.com. |
In vivo (Latin for "within the living") studies are conducted in whole, living organisms, most commonly in animal models such as rats and mice. These models are indispensable for examining the systemic effects of dextromethorphan, including its influence on complex physiological processes and behaviors that cannot be replicated in vitro.
A diverse range of animal models has been utilized in dextromethorphan research. For example, rat models have been instrumental in studying the behavioral effects of the compound, with research showing that repeated administration can lead to depression-like behavior and suppressed neurogenesis in the hippocampus researchgate.netnih.gov. Other studies in adolescent rats have demonstrated that exposure can produce long-lasting behavioral changes nih.gov. The Dark Agouti (DA) rat has been established as an animal model for studying the metabolism of dextromethorphan, mimicking the poor metabolizer phenotype seen in some humans nih.gov.
Mouse models have been employed to investigate the therapeutic potential of dextromethorphan in various diseases. Studies have shown its ability to reduce lung fibrosis, attenuate sensorineural hearing loss, and exert anti-inflammatory and immunomodulatory effects in models of psoriasis and arthritis mdpi.comeuropean-biotechnology.commdpi.com.
| Animal Model | Condition Studied | Key Research Findings |
|---|---|---|
| Sprague-Dawley Rats | Depression and Neurogenesis | Repeated high-dose treatment induced depression-like behavior and suppressed hippocampal neurogenesis researchgate.netnih.gov. |
| Adolescent Rats | Long-term Behavioral Effects | Repeated administration produced lasting alterations in locomotor activity and cognitive function nih.gov. |
| Dark Agouti (DA) Rats | Drug Metabolism | Serves as a model for the debrisoquine-type poor metabolizer phenotype, showing differences in dextromethorphan metabolism compared to Sprague-Dawley rats nih.gov. |
| Mouse Model | Lung Fibrosis | Dextromethorphan reduced the deposition of fibrillar collagen, suggesting therapeutic potential for fibrotic diseases european-biotechnology.com. |
| CBA/CaJ Mice | Sensorineural Hearing Loss | Dextromethorphan administration significantly attenuated noise-induced hearing loss mdpi.com. |
| Murine Model | Psoriasis (Imiquimod-induced) | Exhibited anti-inflammatory and immunomodulatory effects, alleviating skin lesions mdpi.com. |
Clinical Trial Design and Implementation
Clinical trials are systematic investigations in human subjects designed to evaluate the effects of new drugs or interventions. The design and implementation of these trials are critical for generating robust evidence of a drug's efficacy.
The randomized controlled trial (RCT) is the gold standard for clinical research. In an RCT, participants are randomly assigned to receive either the investigational treatment (dextromethorphan) or a control treatment (often a placebo). This randomization helps to minimize selection bias.
Many dextromethorphan trials employ a double-blind, placebo-controlled design. "Double-blind" means that neither the participants nor the investigators know who is receiving the active treatment and who is receiving the placebo. This feature is crucial for preventing bias in the reporting of outcomes and the assessment of results. Placebo-controlled studies compare the effects of dextromethorphan to an inert substance, which helps to distinguish the pharmacological effects of the drug from the psychological effects of receiving a treatment (the placebo effect).
Examples of this design in dextromethorphan research include studies evaluating its efficacy for postoperative pain following total knee arthroplasty, for acute cough in pediatric populations, and as an add-on therapy for major depressive disorder nih.govnih.govclinicaltrials.govnih.govnih.gov. These trials are structured to compare outcomes between the dextromethorphan and placebo groups to determine the drug's true effect nih.govnih.gov.
More recently, innovative clinical trial designs have been applied in dextromethorphan research to increase efficiency. Adaptive designs allow for pre-planned modifications to the trial's course based on interim data analysis bepress.com. This can include changing the sample size, dropping treatment arms, or focusing on a specific subpopulation that appears to benefit most.
A group sequential design is a type of adaptive design that involves analyzing data at several pre-specified time points (interim analyses) throughout the trial bepress.combepress.com. At each analysis, a decision can be made to stop the trial early if there is strong evidence of efficacy or futility. This approach can potentially save time and resources nih.govbmj.com. A protocol for a trial evaluating dextromethorphan as an add-on therapy for major depressive disorder explicitly uses a randomized, double-blind, placebo-controlled, group sequential design with two planned interim analyses nih.govbmj.com. A subsequent publication reported the results of a group sequential, response-adaptive randomized controlled trial for the same indication nih.gov.
The selection of appropriate outcome measures is a critical step in designing a clinical trial, as these are the endpoints used to determine the intervention's efficacy researchgate.net. Outcome measures must be valid (accurately measuring what they are intended to measure) and reliable (providing consistent results).
In dextromethorphan clinical trials, the choice of outcome measures is tailored to the condition being studied. For example, in a trial for postoperative pain, the primary outcome measure was the total opioid consumption at 24 hours postoperatively, a quantifiable and clinically relevant endpoint nih.gov. For studies on acute cough in children, the primary endpoint was the total number of coughs over a 24-hour period, measured objectively using a cough recording device, supplemented by subjective self-reported assessments of cough severity nih.govclinicaltrials.gov.
In trials for major depressive disorder, the primary outcome is typically the change in a validated depression rating scale score from baseline. The Montgomery-Åsberg Depression Rating Scale (MADRS) is a commonly used, validated instrument for this purpose nih.govnih.govresearchgate.net. Secondary outcomes often include response rates and remission rates, which are also defined using established criteria nih.govnih.gov.
| Clinical Indication | Primary Outcome Measure | Type of Measure | Rationale for Selection |
|---|---|---|---|
| Postoperative Pain | Total opioid consumption at 24 hours | Objective, Quantitative | Directly measures the opioid-sparing effect of the intervention nih.gov. |
| Acute Cough (Pediatric) | Total coughs over a 24-hour period | Objective, Quantitative | Provides an objective assessment of cough frequency using a validated recording device nih.gov. |
| Major Depressive Disorder | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score | Clinician-Rated, Validated Scale | MADRS is a well-established and validated tool for assessing the severity of depressive symptoms nih.govbmj.comnih.gov. |
Challenges in Pediatric Clinical Studies
Clinical research involving Dextromethorphan Hydrobromide in children presents a unique set of challenges. A primary impediment is the high potential for a large placebo effect and the natural, spontaneous resolution of symptoms like acute cough, which complicates the assessment of the compound's true efficacy. nih.gov Historically, a scarcity of age-appropriate and validated tools for assessing cough has further hindered research in this population. nih.gov
To overcome these obstacles, researchers have developed specific study designs. For instance, pilot studies in children aged 6-11 with cough due to the common cold have incorporated a run-in period where subjects' coughs are recorded by a monitoring device after they receive a placebo (a sweet syrup). nih.govclinicaltrials.gov This allows for the establishment of a baseline and helps to identify subjects who are suitable for the trial. clinicaltrials.gov Evidence of Dextromethorphan's antitussive efficacy has been demonstrated in children using both objective cough monitoring devices and subjective, self-reported assessment tools that have been validated for pediatric populations. nih.gov However, diurnal variations in cough frequency can reduce the sensitivity needed to detect treatment differences, particularly at night when coughs per hour naturally decrease for all participants. nih.gov
Analytical Techniques for Quantification in Biological Matrices
The accurate quantification of Dextromethorphan Hydrobromide and its metabolites in biological samples is crucial for pharmacokinetic and metabolism studies. Different analytical methods are employed depending on the matrix and the required sensitivity.
Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS or HPLC-MS/MS) is a highly sensitive and specific method for the simultaneous determination of dextromethorphan and its metabolites, such as dextrorphan, in complex biological matrices like human plasma, saliva, and urine. nih.govnih.gov This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. nih.gov The method is capable of achieving very low limits of quantification, making it ideal for pharmacokinetic studies where concentrations can be minimal. nih.govfishersci.com For example, methods have been developed with a lower limit of quantification (LLOQ) as low as 0.01 ng/mL for dextromethorphan in human plasma. nih.gov
Various studies have validated LC-MS/MS methods, demonstrating excellent linearity, precision, and accuracy. nih.govfishersci.com The technique involves extracting the analytes from the biological matrix, often through liquid-liquid extraction or solid-phase extraction, followed by separation on a chromatography column and detection by the mass spectrometer. nih.govfishersci.com
Table 1: Performance Characteristics of LC-MS/MS Methods for Dextromethorphan Quantification
| Analyte(s) | Biological Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Accuracy/Precision |
|---|---|---|---|---|
| Dextromethorphan, Dextrorphan, Chlorphenamine | Human Plasma | 0.01-5 ng/mL (DXM) | 0.01 ng/mL (DXM) | Accuracies: 92.9-102.5%; Precisions: within 11% nih.gov |
| Dextromethorphan, Dextrorphan | Rat Plasma | 0.1-100 ng/mL | 0.1 ng/mL | Accuracy: ≤14%; Precision: ≤ 8% CV fishersci.com |
| Dextromethorphan, Dextrorphan | Human Saliva | Not Specified | 1 pmol/ml | Not Specified nih.gov |
| Dextromethorphan and 3 metabolites | Human Plasma, Urine | Not Specified | 10 ng/mL | Accuracy: 91.76-106.27%; Precision: <9.91% nih.gov |
UV Spectroscopy (for specific formulations)
Ultraviolet (UV) Spectroscopy is a simple, rapid, and economical method used to determine the Dextromethorphan Hydrobromide content in bulk drug and pharmaceutical formulations like lozenges, chewable tablets, and syrups. ijpsdronline.comscispace.comresearchgate.net This technique is particularly suitable for quality control purposes where the concentration of the active ingredient is relatively high. ijpsdronline.comresearchgate.net
The method relies on measuring the absorbance of the compound at its specific wavelength of maximum absorbance (λmax). For Dextromethorphan Hydrobromide in a 0.1N HCl solvent, the λmax is typically found to be around 278 nm. ijpsdronline.comscispace.comresearchgate.net The procedure has been validated according to International Conference on Harmonisation (ICH) guidelines and has shown excellent linearity, precision, and accuracy for its intended use in formulations. ijpsdronline.comresearchgate.net However, due to its lower sensitivity and specificity compared to LC-MS/MS, UV spectroscopy is not suitable for quantifying the low concentrations of the drug found in biological matrices.
Table 2: Performance Characteristics of UV Spectroscopy Methods for Dextromethorphan Hydrobromide
| Solvent | λmax | Linearity Range | Correlation Coefficient (R²) | Application |
|---|---|---|---|---|
| 0.1N HCl | 278 nm | 5.0-30.0 µg/ml | 0.9993 | Bulk drug, lozenges, and chewable tablets ijpsdronline.comscispace.comresearchgate.net |
| 0.1N HCl | 281 nm | 30-80 µg/ml | 0.999 | Bulk drug and pharmaceutical formulation speronline.com |
| Methanol | 289.2 nm | 10-70 μg/ml | 0.999 | Syrup formulation (with Chlorpheniramine Maleate) researchgate.net |
Ethical Considerations in Human Subject Research
Research involving Dextromethorphan Hydrobromide in human subjects must be conducted with strict adherence to ethical principles to ensure the protection, safety, and well-being of participants. sciepub.comwakehealth.edu
Principles of Respect for Persons, Beneficence, and Justice
The ethical framework for human subject research is grounded in three core principles, as articulated in the Belmont Report:
Respect for Persons: This principle asserts that individuals should be treated as autonomous agents and that persons with diminished autonomy are entitled to protection. ctfassets.net In the context of Dextromethorphan research, this translates to ensuring that participation is completely voluntary and that participants have the right to withdraw at any time without penalty. ctfassets.net
Beneficence: This principle involves the obligation to maximize potential benefits while minimizing possible harms. sciepub.com Researchers must conduct a thorough risk-benefit analysis, ensuring that the potential knowledge gained from the study justifies the risks to the participants. ctfassets.net
Justice: This principle requires that the benefits and burdens of research are distributed fairly. lsuhsc.edu It addresses the selection of study subjects, ensuring that specific populations are not unduly burdened with the risks of research. lsuhsc.edu
Informed Consent Processes in Clinical Trials
The informed consent process is a critical operationalization of the principle of respect for persons. rdash.nhs.uk It is an ongoing dialogue between the research team and the participant, not merely the signing of a form. rdash.nhs.uk Before enrolling in a Dextromethorphan Hydrobromide clinical trial, a potential participant must be fully informed about all aspects of the study relevant to their decision to take part. igj.nlbiopharmaservices.com
The informed consent document and process must clearly explain:
The purpose, duration, and procedures of the study. biopharmaservices.com
The potential risks, discomforts, and benefits associated with participation. biopharmaservices.com
Any alternative treatments or procedures available. biopharmaservices.com
The extent to which confidentiality of records will be maintained. biopharmaservices.com
That participation is voluntary and can be discontinued (B1498344) at any time without consequence. ctfassets.net
For pediatric studies, the process involves obtaining informed consent from the parent or legal guardian and, when appropriate, securing the assent (affirmative agreement) of the child. rdash.nhs.ukclinicaltrials.gov All informed consent documents must be reviewed and approved by an Institutional Review Board (IRB) or Independent Ethics Committee (IEC) before use. clinicaltrials.gov
Research in Vulnerable Populations (e.g., Pediatrics, Psychiatric Patients)
Conducting research with vulnerable populations, such as children and individuals with psychiatric disorders, presents a unique set of ethical and methodological challenges. Studies involving dextromethorphan hydrobromide in these groups require carefully designed protocols to ensure participant protection while gathering scientifically valid data. Methodological approaches are tailored to address the specific needs and limitations of each population, from obtaining appropriate consent and assent to utilizing specialized assessment tools.
Research in Pediatric Populations
Methodological approaches in pediatric research for dextromethorphan hydrobromide have focused primarily on establishing its pharmacokinetic profile and evaluating its efficacy as an antitussive. A significant challenge in this area is the historical lack of validated, age-appropriate tools for cough assessment, though recent studies have made progress in this area. nih.gov
Methodological Approaches and Study Designs Research in children often employs open-label, single-dose pharmacokinetic studies to understand how the compound is absorbed, distributed, metabolized, and excreted across different age groups. nih.gov For efficacy evaluation, double-blind, placebo-controlled, randomized clinical trials are the standard. nih.govclinicaltrials.gov These studies may use a combination of objective and subjective measures to assess outcomes. For instance, objective cough frequency can be recorded using specialized monitoring devices, while subjective assessments of cough severity and frequency are gathered through self-reported questionnaires completed by the child or their guardian. nih.govhmpgloballearningnetwork.com
Detailed Research Findings Pharmacokinetic studies have been crucial in determining the disposition of dextromethorphan and its active metabolite, dextrorphan, in children and adolescents. One open-label, single-dose study involving 38 subjects categorized participants into three age groups (2–5 years, 6–11 years, and 12–17 years) to characterize the pharmacokinetic profile. nih.gov The findings revealed differences in metabolism and elimination half-life across these age brackets, providing foundational data for understanding the compound's behavior in pediatric populations. nih.govaap.org
Efficacy has been demonstrated in pilot clinical studies. In a double-blind, randomized, placebo-controlled trial involving 128 children aged 6 to 11 years with cough due to the common cold, dextromethorphan was shown to reduce cough frequency. nih.gov The primary endpoint, the total number of coughs over a 24-hour period, was significantly reduced in the dextromethorphan group compared to the placebo group. nih.govhmpgloballearningnetwork.com A notable finding was the diurnal variation in cough frequency, where a decrease in coughs per hour was observed during sleep in both the treatment and placebo groups, making it more challenging to detect treatment differences at night. nih.govhmpgloballearningnetwork.com
Table 1: Pharmacokinetic Profile of Dextromethorphan in Pediatric Patients
| Age Group | Half-life (Hours) | Time to Peak Concentration (Hours) |
|---|---|---|
| 2 to 5 years | 4.09 ± 1.44 | 1.44 ± 0.563 |
| 6 to 11 years | 4.8 ± 1.59 | 2.12 ± 0.801 |
Data sourced from a 2014 pharmacokinetic study. aap.org
Table 2: Efficacy Findings in a Pediatric Antitussive Study (Ages 6-11)
| Endpoint | Reduction with Dextromethorphan vs. Placebo |
|---|---|
| Total Coughs over 24 Hours | 21.0% |
| Daytime Cough Frequency | 25.5% |
Data from a 2023 placebo-controlled, randomized pilot clinical study. nih.gov
Research in Psychiatric Patient Populations
In psychiatric research, dextromethorphan hydrobromide has been investigated primarily for its potential role in treating mood disorders, particularly major depressive disorder (MDD). researchgate.net The methodological approach in these studies is distinct, often involving the combination of dextromethorphan with an inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme, such as bupropion (B1668061) or quinidine (B1679956). researchgate.netnih.gov This combination is designed to increase the plasma concentration and prolong the half-life of dextromethorphan, leveraging its mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist. researchgate.netomeka.netresearchgate.net
Methodological Approaches and Study Designs The gold standard for evaluating efficacy in this population is the randomized, double-blind, placebo-controlled, or active-controlled clinical trial. psychiatrictimes.com Key outcome measures typically involve standardized rating scales to assess the severity of depressive symptoms, such as the Montgomery-Åsberg Depression Rating Scale (MADRS). psychiatrictimes.comhcplive.com Studies often track changes in these scores from baseline over several weeks to determine the treatment effect. hcplive.com Other methodological designs include retrospective chart reviews to evaluate outcomes in real-world clinical settings. omeka.netresearchgate.net Research is also expanding to other areas, such as an adjunct therapy in treatment-resistant schizophrenia, where dextromethorphan is evaluated for its ability to augment the effects of standard treatments like clozapine. ichgcp.net
Detailed Research Findings Clinical trials have provided evidence for the efficacy of dextromethorphan combination therapies in MDD. The combination of dextromethorphan and bupropion was approved by the FDA for MDD in adults based on studies demonstrating a rapid and sustained antidepressant effect. nih.govhcplive.com In a pivotal placebo-controlled study (GEMINI), the combination therapy showed a statistically significant superiority over placebo in improving depressive symptoms as measured by the MADRS total score at week 6, with significant differences observed as early as week 1. hcplive.com In another study (ASCEND), the dextromethorphan-bupropion combination was found to be significantly more effective than bupropion sustained-release tablets alone. psychiatrictimes.comhcplive.com
However, not all research has yielded positive results. A retrospective chart review of 40 adult patients in an acute care psychiatric setting did not find an association between dextromethorphan and a rapid antidepressant effect when added to select antidepressant therapy. omeka.netresearchgate.net This highlights the variability in findings depending on study design and patient population.
Table 3: Selected Clinical Trial Findings for Dextromethorphan Combination Therapy in Major Depressive Disorder (MDD)
| Study Name / Design | Intervention | Comparator | Primary Endpoint | Key Finding |
|---|---|---|---|---|
| GEMINI (Placebo-controlled) | Dextromethorphan-Bupropion | Placebo | Change in MADRS Score at Week 6 | Statistically significant improvement in depressive symptoms vs. placebo. hcplive.com |
| ASCEND (Active-controlled) | Dextromethorphan-Bupropion | Bupropion SR | Change in MADRS Score | Statistically significant reduction in MADRS score vs. bupropion alone. psychiatrictimes.comhcplive.com |
Future Research Directions and Translational Perspectives for Dextromethorphan Hydrobromide
Exploration of Novel Therapeutic Indications
Beyond its established role as a cough suppressant, Dextromethorphan (B48470) Hydrobromide is being investigated for a range of other therapeutic applications, primarily centered on its action as an N-methyl-D-aspartate (NMDA) receptor antagonist. nih.govcfspharmacy.pharmacy
Neurodegenerative Diseases: Accumulating evidence suggests a neuroprotective role for Dextromethorphan, making it a candidate for investigation in the context of neurodegenerative diseases. researchgate.netnih.gov Its mechanism is thought to involve the inhibition of glutamate-induced neurotoxicity, a common pathway in neuronal damage. researchgate.net Studies have explored its potential in conditions like Parkinson's disease and dementia. researchgate.netclinicaltrials.gov A retrospective cohort study indicated that individuals using Dextromethorphan had a significantly lower risk of developing dementia. nih.govnih.govresearchgate.net
Mood Disorders: The combination of Dextromethorphan with bupropion (B1668061) has received FDA approval for the treatment of major depressive disorder (MDD). wikipedia.orgauvelity.comnami.org This combination is thought to leverage a synergistic effect, with bupropion increasing the plasma levels of Dextromethorphan. nih.gov Clinical studies have indicated that this combination can lead to a rapid reduction in depressive symptoms. nih.govresearchgate.net Further research is warranted to explore its efficacy in other mood disorders, such as bipolar depression. researchgate.net
Pain Management: Dextromethorphan's antagonism of NMDA receptors also suggests its potential utility in pain management. nih.govcfspharmacy.pharmacy By blocking these receptors in the spinal cord and central nervous system, it may prevent the amplification of pain signals. nih.gov Research has shown that it can attenuate acute pain and reduce the need for opioid analgesics post-surgery. nih.govnih.gov Its application in chronic pain conditions, such as neuropathic pain, is also an area of active investigation. cfspharmacy.pharmacy
| Therapeutic Area | Potential Mechanism of Action | Key Research Findings |
|---|---|---|
| Neurodegenerative Diseases (e.g., Dementia, Parkinson's Disease) | NMDA receptor antagonism, inhibition of glutamate (B1630785) neurotoxicity, antioxidant effects. researchgate.net | Associated with a reduced risk of dementia in observational studies. nih.govnih.govresearchgate.net Investigated for modifying psychomotor function in Parkinson's disease. clinicaltrials.gov |
| Mood Disorders (e.g., Major Depressive Disorder) | NMDA receptor antagonism, sigma-1 receptor agonism. nih.gov | The combination with bupropion is FDA-approved for Major Depressive Disorder and has shown rapid antidepressant effects. wikipedia.orgauvelity.comnih.gov |
| Pain Management (Acute and Chronic) | NMDA receptor antagonism, blocking central pain sensitization. nih.gov | Reduces postoperative opioid consumption and pain scores. nih.gov Shows potential in treating neuropathic pain. cfspharmacy.pharmacy |
Development of Biomarkers for Personalized Treatment
To optimize the therapeutic potential of Dextromethorphan Hydrobromide and minimize variability in patient response, the development of predictive biomarkers is a critical area of future research.
Genetic Biomarkers: The metabolism of Dextromethorphan is significantly influenced by genetic polymorphisms of the cytochrome P450 2D6 (CYP2D6) enzyme. nih.gov Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which affects the plasma concentration of Dextromethorphan and its active metabolite, dextrorphan (B195859). nih.govresearchgate.net Genotyping for CYP2D6 polymorphisms can serve as a predictive biomarker to guide treatment personalization.
Metabolic Biomarkers: The urinary metabolic ratio of Dextromethorphan to its metabolite 3-methoxymorphinan has been investigated as a potential probe for the activity of another key metabolizing enzyme, CYP3A4. nih.gov While one study did not find a strong correlation with cyclosporine clearance (a known CYP3A4 substrate), further research into metabolic ratios could yield valuable biomarkers for predicting drug-drug interactions and individual metabolic capacity. nih.gov Additionally, the metabolite dextrorphan has been evaluated as a wastewater biomarker to monitor population-level use of Dextromethorphan. nih.gov
Neuroimaging Biomarkers: For neurological and psychiatric indications, neuroimaging techniques such as functional magnetic resonance imaging (fMRI) could serve as biomarkers to predict or monitor treatment response. clinicaltrials.gov Changes in brain connectivity and activity in specific regions, such as the dorsolateral prefrontal cortex, could be correlated with clinical outcomes. clinicaltrials.gov In cases of toxicity, specific neuroimaging features, such as cytotoxic edema in the cerebellum, have been identified. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Development
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the process of drug discovery and development, and these technologies can be applied to further explore the therapeutic potential of Dextromethorphan Hydrobromide.
Target Identification and Validation: ML algorithms can analyze vast biological datasets (genomics, proteomics, metabolomics) to identify novel molecular targets for Dextromethorphan or to better understand its mechanism of action in different diseases.
Predictive Modeling: AI can be used to develop predictive models for drug efficacy and patient response based on biomarker data, including genetics and neuroimaging. This can aid in the design of more efficient clinical trials and the development of personalized treatment strategies.
Clinical Trial Optimization: AI can help optimize the design of clinical trials by identifying patient populations most likely to respond to treatment, thereby reducing the size and duration of studies. It can also be used to analyze real-world data to identify potential new indications for Dextromethorphan.
Advancements in Drug Delivery Technologies to Optimize Therapeutic Profile
The short biological half-life of Dextromethorphan Hydrobromide necessitates frequent administration, which can impact patient adherence. wjpsronline.comsemanticscholar.org Advanced drug delivery technologies are being explored to overcome this limitation and optimize its therapeutic profile.
Sustained-Release Formulations: The development of sustained-release (SR) formulations aims to maintain therapeutic plasma concentrations over an extended period, reducing dosing frequency. tandfonline.comtandfonline.com Matrix tablets, often utilizing hydrophilic polymers like hydroxypropyl methyl cellulose (B213188), have been shown to successfully sustain the release of Dextromethorphan Hydrobromide. nih.govresearchgate.net
Lipid-Based and Polymeric Systems: Lipid-based floating beads are being investigated to prolong the gastric retention and sustained release of the drug. wjpsronline.com Polymeric micelles are another nanotechnology-based approach to enhance the solubility and bioavailability of Dextromethorphan. researchgate.net
Nanoparticle-Based Delivery: Nanoparticles offer a promising platform for targeted and controlled drug delivery. nih.govnih.gov Encapsulating Dextromethorphan Hydrobromide in nanoparticles can improve its stability, enhance absorption, and potentially allow for targeted delivery to specific tissues or cells. nih.gov Various types of nanoparticles, including lipid nanocarriers and polymeric nanoparticles, are being explored for respiratory drug delivery. mdpi.com
| Delivery System | Technology | Therapeutic Advantage |
|---|---|---|
| Sustained-Release Tablets | Hydrophilic polymer matrix systems. nih.govresearchgate.net | Reduces dosing frequency and improves patient compliance. tandfonline.comtandfonline.com |
| Lipid-Based Floating Beads | Utilizes buoyancy of lipid components. wjpsronline.com | Prolongs gastric retention and extends the drug absorption window. wjpsronline.com |
| Polymeric Micelles | Self-assembling nanostructures. researchgate.net | Enhances solubility and bioavailability. researchgate.net |
| Nanoparticles | Encapsulation in nano-sized carriers (e.g., lipid or polymeric). nih.govnih.gov | Improves stability, enhances absorption, and allows for targeted delivery. nih.govmdpi.com |
Q & A
Q. What validated analytical methods are recommended for quantifying Dextromethorphan Hydrobromide (DXM) in oral solutions?
The U.S. Pharmacopeia (USP) specifies a reversed-phase HPLC method for assay determination. Key parameters include:
- Mobile phase : 0.1% phosphoric acid and acetonitrile gradient.
- Column : C18 stationary phase.
- Detection : UV absorbance at 280 nm. Quantification uses a standard curve derived from USP Reference Standards (RS), with peak response ratios (sample vs. standard) adjusted for molecular weight differences (370.33 for monohydrate vs. 352.32 anhydrous) .
Q. What safety protocols are critical for handling DXM in laboratory settings?
- Environmental precautions : Avoid aquatic contamination due to chronic toxicity (GHS09 classification) .
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to mitigate oral toxicity (H302) and inhalation risks.
- Thermal decomposition : Toxic fumes (NOx, HBr) require fume hood use and dust suppression during heating .
Q. How can solubility and stability of DXM be optimized in experimental formulations?
- Solvent selection : Chloroform or water with pH adjustment (5.2–6.5) for stability .
- Storage : Tight, light-resistant containers at controlled temperatures to prevent degradation .
Advanced Research Questions
Q. How can Central Composite Design (CCD) optimize polymer concentrations in gastroretentive DXM formulations?
CCD reduces trial numbers while evaluating factors like:
- Independent variables : Carbopol and HPMC concentrations.
- Responses : Floating lag time and drug release profiles. Statistical models (e.g., ANOVA) validate interactions, enabling formulation adjustments for sustained release .
Q. What methodologies resolve contradictions in DXM metabolic variability across preclinical studies?
- CYP2D6 genotyping : Identify ultra-rapid vs. poor metabolizers in study cohorts.
- Controlled administration : Use deuterated DXM (d6-DM) to track metabolic pathways via LC-MS/MS.
- Statistical normalization : Adjust for polymorphisms using mixed-effects models .
Q. How do neuroprotective mechanisms of DXM differ between in vitro and in vivo models?
- In vitro : NMDA receptor antagonism (IC50 ~1–10 µM) is assessed via calcium flux assays in neuronal cultures .
- In vivo : Sigma-1 receptor modulation is evaluated using Morris water maze tests in neurodegenerative disease models (e.g., Alzheimer’s-type dementia). Dose adjustments account for blood-brain barrier penetration .
Q. What impurity profiling techniques ensure DXM meets pharmacopeial standards?
- Phenolic compounds : Ferric chloride/potassium ferricyanide tests detect ≤0.001% impurities via colorimetric analysis.
- N,N-Dimethylaniline : Limit confirmed by nitrite reaction and spectrophotometry at 450 nm .
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve DXM dosing regimens in clinical trials?
- Population PK modeling : Integrate covariates (e.g., renal/hepatic function) using nonlinear mixed-effects software (e.g., NONMEM).
- Exposure-response analysis : Link plasma concentrations (Cmax, AUC) to efficacy endpoints (e.g., agitation reduction in dementia trials) .
Methodological Considerations
- Experimental design : Use randomized, double-blind protocols for clinical studies to minimize bias .
- Data validation : Cross-reference chromatographic results with optical rotation tests (specific rotation +52° to +56° in chloroform) to confirm enantiomeric purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
